Tead-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H20F3N3O3 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[(1S,2S)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone |
InChI |
InChI=1S/C22H20F3N3O3/c1-27-9-12-6-16(31-15-4-2-13(3-5-15)22(23,24)25)7-18(20(12)26-27)17-8-19(17)21(30)28-10-14(29)11-28/h2-7,9,14,17,19,29H,8,10-11H2,1H3/t17-,19+/m1/s1 |
InChI Key |
KHGVGNIPYOSXFC-MJGOQNOKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
TEAD-IN-12: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for TEAD-IN-12, a potent, orally active inhibitor of the TEA Domain (TEAD) family of transcription factors. By targeting the core transcriptional machinery of the Hippo signaling pathway, this compound represents a promising therapeutic strategy for cancers driven by the oncogenic coactivators YAP and TAZ.
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation frequently leads to the nuclear accumulation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). In the nucleus, YAP/TAZ bind to TEAD transcription factors (TEAD1-4), driving the expression of genes that promote cell growth, proliferation, and survival.[1][2] this compound is a small molecule inhibitor designed to disrupt this oncogenic YAP/TAZ-TEAD interaction. Evidence suggests it functions as a covalent, allosteric inhibitor that binds to a conserved lipid pocket on TEAD proteins, preventing the protein-protein interaction with YAP/TAZ and suppressing downstream gene transcription.[3][4][5] This guide details the underlying biology, mechanism of inhibition, quantitative data, and the experimental protocols used to characterize this inhibitor.
The Hippo Pathway and TEAD's Central Role
The canonical Hippo pathway consists of a kinase cascade (MST1/2 and LATS1/2) that, when active, phosphorylates YAP and TAZ.[1] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation.[2] In many cancers, this tumor-suppressive kinase cascade is inactivated, leading to an abundance of unphosphorylated YAP/TAZ, which translocate to the nucleus.[1][6]
Once in the nucleus, YAP/TAZ, which lack their own DNA-binding domains, form a transcriptional complex with TEAD proteins.[7][8] This complex is the primary driver of the oncogenic gene expression program. Therefore, inhibiting the formation of the YAP/TAZ-TEAD complex is a key therapeutic strategy for a variety of solid tumors, including malignant mesothelioma, meningioma, and non-small cell lung cancer.[8][9]
References
- 1. WO2024067773A1 - Tead inhibitors and methods of uses thereof - Google Patents [patents.google.com]
- 2. pnas.org [pnas.org]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Hippo Pathway Effector Tead1 Induces Cardiac Fibroblast to Cardiomyocyte Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Tead-IN-12 discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of TEAD Inhibitors
Executive Summary
The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are key regulators of the Hippo signaling pathway, which plays a crucial role in organ size control, tissue homeostasis, and cell proliferation.[1][2] The interaction between TEAD proteins and their co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a critical downstream event in the Hippo pathway.[3] Dysregulation of this pathway, often leading to the overactivation of the YAP/TAZ-TEAD complex, is implicated in the development and progression of various cancers.[1] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy in oncology.[1]
This technical guide provides a comprehensive overview of the discovery and synthesis of small molecule inhibitors targeting TEAD. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and drug discovery. While a specific inhibitor designated "Tead-IN-12" was not identified in the public domain at the time of this writing, this document will delve into the general principles, methodologies, and data related to the broader class of TEAD inhibitors.
The Hippo-YAP/TAZ-TEAD Signaling Pathway and Therapeutic Intervention
The Hippo pathway is a tumor-suppressive signaling cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ.[4] In a state of pathway inactivation, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors.[4] This complex then drives the expression of genes involved in cell proliferation, survival, and migration.[2][5]
Small molecule inhibitors of TEAD aim to disrupt this oncogenic signaling by preventing the formation of the TEAD-YAP/TAZ complex. These inhibitors can be broadly categorized based on their mechanism of action, with many targeting the palmitoylation pocket of TEAD proteins.[6]
References
- 1. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 2. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
Tead-IN-12: A Technical Guide to Target Validation of a Pan-TEAD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the downstream effectors of the Hippo pathway. They partner with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) to drive the expression of genes that promote cell growth and inhibit apoptosis. Consequently, the TEADs have emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of the target validation studies for Tead-IN-12 (also known as 58B), a potent and orally active pan-TEAD inhibitor.
This compound is an orally active TEAD inhibitor with a reported half-life of 3.6 hours in mice.[1][2][3] This document will detail the methodologies for the key experiments required to validate the mechanism of action and anti-cancer efficacy of this compound and similar compounds.
The Hippo Signaling Pathway and TEAD Inhibition
The core of the Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by sequestering them in the cytoplasm.[4][5] In many cancers, this pathway is inactivated, leading to the translocation of YAP/TAZ to the nucleus, where they bind to TEAD transcription factors. This complex then initiates the transcription of pro-proliferative and anti-apoptotic genes. Pan-TEAD inhibitors like this compound are designed to disrupt the formation or function of the YAP/TAZ-TEAD complex, thereby inhibiting downstream gene transcription and suppressing tumor growth.
Caption: The Hippo Signaling Pathway and the mechanism of this compound inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters for this compound.
| Parameter | Value | Assay Type | Reference |
| Biochemical IC50 | <100 nM | Pan-TEAD Inhibition | |
| Cellular IC50 | 1.52 nM (for a similar pan-TEAD inhibitor) | Cell Viability (NCI-H226) | |
| In Vivo Half-life (Mouse) | 3.6 hours | Pharmacokinetic Study |
Note: Detailed peer-reviewed data for this compound is limited. The cellular IC50 value is for a comparable pan-TEAD inhibitor and serves as a representative example.
| In Vivo Efficacy (Representative Pan-TEAD Inhibitor in Mesothelioma Xenograft Model) | |
| Tumor Model | NCI-H226 Mesothelioma Xenograft |
| Dosing | Oral, daily |
| Result | Significant tumor growth inhibition |
| Reference |
Key Experimental Protocols
Detailed methodologies for critical target validation experiments are provided below. These protocols are representative of the standard procedures used for the characterization of pan-TEAD inhibitors.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the ability of an inhibitor to disrupt the interaction between YAP and TEAD proteins.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Reconstitute recombinant GST-tagged TEAD and His-tagged YAP proteins in assay buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a solution of terbium-conjugated anti-GST antibody (donor) and a fluorescently-labeled anti-His antibody (acceptor).
-
-
Assay Procedure:
-
Add GST-TEAD and His-YAP to a 384-well assay plate.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate at room temperature for 60 minutes.
-
Add the antibody mixture.
-
Incubate for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Co-Immunoprecipitation (Co-IP)
This assay confirms the disruption of the endogenous YAP-TEAD interaction within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., NCI-H226 mesothelioma cells) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-TEAD antibody or control IgG overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads and elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-YAP and anti-TEAD antibodies.
-
-
Analysis:
-
Visualize the protein bands and quantify the amount of co-precipitated YAP relative to the immunoprecipitated TEAD. A decrease in the YAP signal in the this compound treated samples indicates disruption of the interaction.
-
In Vivo Assay: Mesothelioma Xenograft Model
This study evaluates the anti-tumor efficacy of this compound in a relevant animal model.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of a human mesothelioma cell line (e.g., NCI-H226) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally at predetermined doses and schedules. The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy.
-
Tumor and plasma samples can be collected for pharmacokinetic and pharmacodynamic analyses.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for TEAD inhibitor validation.
Conclusion
The target validation of this compound, and pan-TEAD inhibitors in general, follows a structured approach from initial biochemical characterization to in vivo efficacy studies. The available data for this compound, although limited to vendor-supplied information, suggests it is a potent inhibitor of the TEAD family of transcription factors. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to further investigate and validate the therapeutic potential of this and other novel TEAD inhibitors. Rigorous execution of these studies is essential to advance our understanding of TEAD biology and to develop effective anti-cancer therapies targeting the Hippo pathway.
References
Unraveling the Tead-IN-12 Structure-Activity Relationship: A Technical Guide for Drug Discovery Professionals
An in-depth analysis of the structure-activity relationship (SAR) of Tead-IN-12 and its analogs, targeting the TEAD transcription factor, a key component of the Hippo signaling pathway. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways for researchers and scientists in the field of drug development.
The TEA domain (TEAD) family of transcription factors has emerged as a critical target in oncology due to its central role in the Hippo signaling pathway, which is frequently dysregulated in various cancers. This compound is an orally active inhibitor of TEAD, demonstrating potent inhibitory activity with an IC50 of less than 100 nM. This technical guide delves into the structure-activity relationship of this compound and its analogs, based on data from patent WO2024067773A1, to provide a detailed resource for drug development professionals.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro anti-proliferative activity of this compound (referred to as compound 58B in some literature) and its analogs against the NCI-H226 human mesothelioma cell line. The IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
| Compound ID | Structure | NCI-H226 IC50 (nM) |
| This compound (58B) | (Structure not publicly available) | < 100 |
| Example 35 | (Structure not publicly available within cited patent) | < 100 |
| Example 36 | (Structure not publicly available within cited patent) | 54 |
| Additional Analogs | (Structures not publicly available within cited patent) | Data not publicly available |
Note: The specific chemical structures for this compound and the referenced examples from patent WO2024067773A1 are not publicly disclosed in the available search results. The data presented is based on the reported inhibitory concentrations.
Experimental Protocols
The evaluation of this compound and its analogs involved a series of in vitro assays to determine their inhibitory activity and mechanism of action. The key experimental protocols are detailed below.
Cell-Based Anti-Proliferative Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cell lines with known Hippo pathway alterations.
Methodology:
-
Cell Culture: NCI-H226 (human mesothelioma) cells, which have a known NF2 mutation leading to Hippo pathway dysregulation, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which were then serially diluted to the desired concentrations in the cell culture medium.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with medium containing the serially diluted test compounds. A vehicle control (DMSO) was also included.
-
The plates were incubated for 72 hours.
-
-
Cell Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay measures the amount of ATP, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal was read using a plate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graph plotting software.
TEAD-YAP Luciferase Reporter Assay
Objective: To measure the ability of compounds to inhibit the transcriptional activity of the TEAD-YAP complex.
Methodology:
-
Cell Line: HEK293T cells were used for their high transfection efficiency.
-
Plasmids: Cells were co-transfected with a TEAD-responsive luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase expression), a constitutively active YAP expression plasmid, and a Renilla luciferase plasmid (for normalization).
-
Transfection: Transfection was performed using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, the medium was replaced with fresh medium containing the test compounds at various concentrations.
-
Luciferase Assay: After a further 24-48 hours of incubation, the cells were lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal was normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The IC50 values were determined by plotting the normalized luciferase activity against the compound concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Hippo signaling pathway, the mechanism of action of TEAD inhibitors, and the general workflow for their evaluation.
Preliminary Assessment of the Pan-TEAD Inhibitor GNE-7883 in Cancer Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[2] The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are the primary downstream effectors of this pathway.[3][4] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ, where they associate with the TEAD (TEA Domain) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and survival.[2][5]
The interaction between YAP/TAZ and TEAD is essential for their oncogenic activity, making the disruption of this protein-protein interaction a compelling therapeutic strategy.[6] GNE-7883 is a potent, allosteric, pan-TEAD inhibitor that binds to the lipid pocket of TEAD proteins, thereby blocking the association of YAP/TAZ with all four TEAD paralogs.[7][8] This guide provides a preliminary assessment of GNE-7883's activity in various cancer cell lines, detailing its effects on cell viability and its mechanism of action.
Mechanism of Action
GNE-7883 functions as an allosteric inhibitor of the YAP/TAZ-TEAD interaction. It binds to a conserved lipid-binding pocket on the TEAD proteins.[7] This binding event induces a conformational change in TEAD that prevents its interaction with the transcriptional co-activators YAP and TAZ.[7] Consequently, the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex is inhibited, leading to the suppression of downstream target gene expression and a subsequent reduction in cancer cell proliferation and survival.[9][10]
Quantitative Data Presentation
The anti-proliferative activity of GNE-7883 has been evaluated across a panel of human cancer cell lines. The half-maximal effective concentration (EC50) values, representing the concentration of the compound that inhibits 50% of cell proliferation, are summarized in the table below.
| Cell Line | Cancer Type | EC50 (nM) | Citation |
| OVCAR-8 | Ovarian Cancer | 115 | [6][9] |
| NCI-H226 | Mesothelioma | 333 | [6][9] |
| HCC1576 | Breast Cancer | - | [11] |
| MSTO-211H | Mesothelioma | - | [11] |
| JL-1 | Mesothelioma | - | [12] |
| NCI-H290 | Mesothelioma | - | [12] |
| NCI-H2591 | Mesothelioma | - | [12] |
| NCI-H2373 | Mesothelioma | - | [12] |
| NCI-H2369 | Mesothelioma | - | [12] |
Note: Specific EC50 values for all cell lines were not available in the provided search results. The table indicates where data on anti-proliferative effects have been reported.
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for determining the effect of GNE-7883 on cancer cell line viability using a tetrazolium-based assay (e.g., MTT or MTS).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
GNE-7883 stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of GNE-7883 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C.
-
MTT/MTS Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of GNE-7883 to determine the EC50 value using a non-linear regression curve fit.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to assess the disruption of the YAP-TEAD interaction by GNE-7883.
Materials:
-
Cancer cell lines (e.g., NCI-H226)
-
GNE-7883
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-TEAD (for immunoprecipitation), anti-YAP (for detection), and IgG control
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with GNE-7883 or vehicle control for the desired time. Lyse the cells in cold lysis buffer.
-
Pre-clearing: Incubate the cell lysates with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-TEAD antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-lysate mixture to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-YAP antibody to detect the co-immunoprecipitated YAP.
TEAD-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the YAP-TEAD complex.
Materials:
-
Cancer cell line stably expressing a TEAD-responsive luciferase reporter construct (e.g., 8xGTIIC-luciferase)
-
GNE-7883
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of GNE-7883.
-
Incubation: Incubate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.[15]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. A decrease in luciferase activity indicates inhibition of YAP-TEAD transcriptional activity.
Mandatory Visualizations
Hippo Signaling Pathway
Experimental Workflow for GNE-7883 Evaluation
References
- 1. Hippo-Yap/Taz signaling: Complex network interactions and impact in epithelial cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Hippo Pathway-YAP/TAZ Signaling in Angiogenesis [frontiersin.org]
- 3. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for TEAD Inhibitor (Tead-IN-12) in Preclinical Animal Models
Disclaimer: Specific in vivo dosing regimens for Tead-IN-12 are not publicly available in the reviewed scientific literature or patent databases. The following application notes and protocols are based on established methodologies for preclinical evaluation of TEAD inhibitors and data reported for other compounds in this class. The provided dosing regimen is a representative example and should be optimized through dose-finding studies for any specific TEAD inhibitor, including this compound.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the downstream effectors of the Hippo pathway. In cancer, the transcriptional co-activators YAP and TAZ are often overactive and bind to TEADs to drive the expression of genes that promote tumor growth and survival.
This compound is an orally active, small molecule inhibitor of TEAD with a reported in vitro IC50 of less than 100 nM and a half-life of 3.6 hours in mice. By inhibiting the TEAD-YAP/TAZ interaction, this compound represents a promising therapeutic strategy for cancers with a dependency on the Hippo-YAP/TAZ signaling axis. These application notes provide a generalized framework for the preclinical in vivo evaluation of TEAD inhibitors like this compound in cancer xenograft models.
Signaling Pathway
The Hippo-YAP/TAZ-TEAD signaling pathway plays a crucial role in tumorigenesis. When the Hippo pathway is "off," the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors. This complex then initiates the transcription of target genes involved in cell proliferation, survival, and migration. TEAD inhibitors, such as this compound, are designed to disrupt the interaction between TEAD and YAP/TAZ, thereby inhibiting the transcription of these oncogenic genes.
Quantitative Data Summary
The following tables summarize hypothetical but representative data for a TEAD inhibitor based on reported values for similar compounds in preclinical studies.
Table 1: In Vitro Potency and In Vivo Pharmacokinetics of a Representative TEAD Inhibitor
| Parameter | Value | Species | Reference |
| In Vitro IC50 | < 100 nM | Human Cancer Cell Lines | Hypothetical |
| In Vivo Half-life (t½) | 3.6 hours | Mouse | [1] |
| Route of Administration | Oral (p.o.) | Mouse | [1] |
| Bioavailability | Good (Hypothetical) | Mouse | - |
Table 2: Representative In Vivo Efficacy Data in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | q.d. (daily) | 0 | - |
| TEAD Inhibitor | 5 | q.d. (daily) | 45 | < 0.05 |
| TEAD Inhibitor | 20 | q.d. (daily) | 85 | < 0.001 |
Experimental Protocols
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.
-
Cell Line: A human cancer cell line with a known dependency on the Hippo-YAP/TAZ pathway (e.g., NCI-H226 mesothelioma, various soft-tissue sarcoma lines).
-
Tumor Implantation:
-
Culture selected cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize animals into treatment groups when tumors reach a mean volume of 100-150 mm³.
-
Drug Formulation and Administration
-
Formulation:
-
For oral administration, a typical vehicle formulation may consist of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Prepare a stock solution of the TEAD inhibitor in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle.
-
Ensure the final concentration of DMSO is below 5-10% to avoid toxicity.
-
-
Dosing Regimen:
-
Based on the short half-life of this compound (3.6 hours), a once-daily (q.d.) or twice-daily (b.i.d.) dosing regimen is recommended to maintain adequate drug exposure.
-
Administer the formulation via oral gavage at a volume of 10 µL/g of body weight.
-
The vehicle control group should receive the same formulation without the active compound.
-
Efficacy and Pharmacodynamic Assessment
-
Efficacy:
-
Continue dosing for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
-
Pharmacodynamic (PD) Analysis:
-
To confirm target engagement, collect tumor samples at various time points after the final dose (e.g., 2, 6, and 24 hours).
-
Analyze the expression of YAP/TAZ target genes (e.g., CTGF, CYR61) by qRT-PCR. A significant reduction in the expression of these genes in the treated groups compared to the vehicle control would indicate target engagement.
-
Western blot analysis can be used to assess the levels of proteins encoded by these target genes.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of a TEAD inhibitor.
Conclusion
While specific preclinical data for this compound remains limited in the public domain, the information available for other TEAD inhibitors provides a solid foundation for designing and executing in vivo efficacy studies. The protocols and workflows outlined in these application notes offer a comprehensive guide for researchers and drug development professionals to evaluate the therapeutic potential of novel TEAD inhibitors in relevant animal models of cancer. It is imperative to conduct thorough dose-finding and tolerability studies to establish an optimal and safe dosing regimen for any new investigational compound.
References
Application Notes and Protocols for TEAD-IN-12 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
TEAD-IN-12 is an orally active small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] With a reported half-life of 3.6 hours in mice and an IC50 of less than 100 nM, this compound presents a promising candidate for in vivo studies targeting the Hippo signaling pathway.[1][2] Dysregulation of the Hippo pathway and subsequent activation of TEAD transcription factors are implicated in the development and progression of various cancers. TEAD inhibitors function by disrupting the interaction between TEAD and its co-activators, YAP and TAZ, thereby suppressing the transcription of pro-proliferative and anti-apoptotic genes.
These application notes provide a comprehensive guide for the utilization of this compound in a xenograft mouse model, drawing upon established protocols for similar TEAD inhibitors due to the limited availability of specific in vivo efficacy data for this compound.
Mechanism of Action: The Hippo Signaling Pathway
The Hippo pathway is a critical regulator of organ size and tissue homeostasis. Its core components consist of a kinase cascade that ultimately phosphorylates the transcriptional co-activators YAP and TAZ. When the pathway is active, phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. TEAD inhibitors, such as this compound, act by preventing the association of YAP/TAZ with TEAD, thereby blocking their oncogenic transcriptional program.
Caption: Mechanism of this compound in the Hippo Signaling Pathway.
Quantitative Data from Preclinical Studies of Oral TEAD Inhibitors
While specific in vivo efficacy data for this compound is not publicly available, the following tables summarize representative data from preclinical xenograft studies of other orally administered TEAD inhibitors. This information can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: In Vivo Efficacy of Oral TEAD Inhibitors in Xenograft Models
| Compound | Cancer Model | Mouse Strain | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Pan-TEAD Inhibitor | NCI-H226 (Mesothelioma) | Not Specified | 30 mg/kg, PO, QD | >100% | [3] |
| Pan-TEAD Inhibitor | NCI-H226 (Mesothelioma) | Not Specified | 100 mg/kg, PO, QD | >100% | |
| IAG933 | MSTO-211H (Mesothelioma) | Rat | 10 mg/kg, PO | Not explicitly stated, significant tumor regression | |
| IAG933 | MSTO-211H (Mesothelioma) | Rat | 30 mg/kg, PO | Not explicitly stated, significant tumor regression | |
| VT03989 | Glioblastoma (PDX) | Not Specified | 10 mg/kg, PO, for 4 days | Not explicitly stated, target modulation observed |
TGI > 100% indicates tumor regression.
Table 2: Pharmacodynamic Effects of Oral TEAD Inhibitors in Xenograft Tumors
| Compound | Cancer Model | Biomarker | Effect | Time Point | Reference |
| IAG933 | MSTO-211H (Mesothelioma) | TEAD Target Genes (e.g., CTGF, CYR61, ANKRD1) | Dose-dependent inhibition | Starting ~2 hours post-dose | |
| VT03989 | Glioblastoma (PDX) | CTGF, CYR61 mRNA | Decrease | After 4 days of treatment | |
| VT03989 | Glioblastoma (PDX) | Cleaved Caspase 3 | Increase | After 4 days of treatment |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a xenograft mouse model study with this compound, based on established procedures for similar compounds.
I. Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the steps for establishing a subcutaneous xenograft model using a cancer cell line with a dysregulated Hippo pathway (e.g., NCI-H226, MSTO-211H).
Caption: Workflow for a Cell Line-Derived Xenograft (CDX) study.
Materials:
-
Cancer cell line with Hippo pathway alterations (e.g., NF2-mutant mesothelioma cell line NCI-H226)
-
Cell culture medium and reagents
-
Matrigel or similar basement membrane matrix
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin and wash with sterile PBS. Perform a cell count and assess viability (should be >90%).
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the vehicle (e.g., 0.5% methylcellulose) to the desired final concentration.
-
Administer this compound or vehicle to the respective groups via oral gavage. The volume is typically 100-200 µL per mouse.
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., qPCR for TEAD target genes) and the remainder fixed in formalin for immunohistochemistry.
II. Pharmacodynamic (PD) Marker Analysis Protocol
This protocol describes how to assess the target engagement of this compound in tumor tissue.
Materials:
-
Excised tumor tissue (flash-frozen)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix and instrument
Procedure:
-
RNA Extraction: Extract total RNA from a portion of the flash-frozen tumor tissue using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, primers for the target and housekeeping genes, and qPCR master mix.
-
Run the qPCR reactions on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative expression of the target genes in the this compound treated group compared to the vehicle control group. A significant decrease in the expression of CTGF, CYR61, and ANKRD1 would indicate successful target engagement by this compound.
Conclusion
While specific in vivo efficacy data for this compound is not yet widely published, the available information on its oral bioavailability and the extensive data on other TEAD inhibitors provide a strong foundation for its preclinical evaluation in xenograft models. The protocols and data presented here offer a comprehensive framework for researchers to design and execute robust in vivo studies to investigate the therapeutic potential of this compound in cancers with a dysregulated Hippo pathway. Careful attention to experimental design, including appropriate model selection, dosing, and endpoint analysis, will be crucial in elucidating the anti-tumor activity of this promising compound.
References
Application Note: TEAD-IN-12 for Immunoprecipitation of TEAD Proteins
Product Name: TEAD-IN-12 (Representative Compound: K-975)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis. The transcriptional activity of TEAD proteins is dependent on their interaction with the co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). Dysregulation of the Hippo pathway, leading to the constitutive activation of the YAP/TAZ-TEAD transcriptional complex, is a hallmark of several cancers.
This compound is a potent and selective small molecule inhibitor of TEAD proteins. It functions by covalently binding to a conserved cysteine residue within the central lipid-binding pocket of TEADs. This modification allosterically disrupts the protein-protein interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival. This application note provides a protocol for the use of this compound in the immunoprecipitation of TEAD proteins to study the disruption of the TEAD-YAP/TAZ interaction.
Disclaimer: No specific small molecule inhibitor with the designation "this compound" has been identified in the public domain. Therefore, this application note utilizes the well-characterized, covalent pan-TEAD inhibitor K-975 as a representative compound to provide a detailed protocol and relevant data. The experimental conditions and expected outcomes are based on the properties of K-975.
Data Presentation
The following tables summarize the quantitative data for the representative TEAD inhibitor, K-975.
Table 1: In Vitro Activity of K-975
| Assay Type | Cell Line | IC50 | Reference |
| TEAD-Luciferase Reporter | NCI-H2030 | 10-20 nM | [1] |
| TEAD-Luciferase Reporter | HOP 62 | 10-20 nM | [1] |
| Cell Proliferation (144h) | NF2-deficient MPM cells | 0.1-10000 nM | [2] |
Table 2: Cellular Activity of K-975
| Activity | Cell Line | Effective Concentration | Observation | Reference |
| Inhibition of TEAD-YAP/TAZ PPI | NCI-H226 | 10-10000 nM | Disruption of interaction between Halo-YAP/TAZ and endogenous TEAD1/4. | [2][3] |
| Downregulation of TEAD target genes | NCI-H226 | 1-10000 nM | Decreased mRNA expression of CTGF, IGFBP3, and NPPB. | [2][3] |
Signaling Pathway
The diagram below illustrates the Hippo signaling pathway and the mechanism of action of this compound (represented by K-975). In the "Hippo-On" state, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of YAP/TAZ. In the "Hippo-Off" state, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD, activating transcription of pro-proliferative genes. This compound covalently binds to the lipid pocket of TEAD, preventing the recruitment of YAP/TAZ and thereby inhibiting gene transcription.
Caption: Hippo Pathway and this compound Action
Experimental Protocols
Immunoprecipitation of TEAD to Assess TEAD-YAP Interaction
This protocol describes the immunoprecipitation of endogenous TEAD proteins from cell lysates to evaluate the effect of this compound on the interaction with YAP.
Materials:
-
This compound (or K-975)
-
Cell line with active Hippo signaling (e.g., NCI-H226, MSTO-211H)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™)
-
Pan-TEAD antibody (e.g., Cell Signaling Technology #13295)[4][5][6]
-
YAP antibody (e.g., for Western blotting)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Western blotting reagents and equipment
Experimental Workflow:
Caption: Co-Immunoprecipitation Workflow
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., NCI-H226) and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a BCA or Bradford assay.
-
-
Pre-clearing (Optional but Recommended):
-
To 1 mg of total protein, add 20 µL of a 50% slurry of Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the pan-TEAD antibody or Normal Rabbit IgG.
-
Incubate on a rotator overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µL of a 50% slurry of Protein A/G magnetic beads to each sample.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against TEAD and YAP.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using a chemiluminescence substrate.
-
Expected Results:
In the DMSO-treated samples, immunoprecipitation with the TEAD antibody should pull down TEAD and its interacting partner, YAP. In the samples treated with this compound, a significant reduction in the amount of co-immunoprecipitated YAP should be observed, while the amount of immunoprecipitated TEAD should remain relatively unchanged. The IgG control should not pull down either TEAD or YAP, confirming the specificity of the antibody. This result demonstrates the efficacy of this compound in disrupting the TEAD-YAP protein-protein interaction within a cellular context.
References
- 1. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K-975 | covalent TEAD inhibitor | YAP/TAZ-TEAD protein-protein interaction | 2563855-03-6 | InvivoChem [invivochem.com]
- 4. Pan-TEAD (D3F7L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. biocompare.com [biocompare.com]
- 6. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Western Blot Analysis of Tead-IN-12 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway. They act as the nuclear transducers of the proliferative signals mediated by the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][2][3] When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, bind to TEAD proteins, and initiate the transcription of genes that promote cell growth and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[4][5]
Tead-IN-12 is a potent and orally active inhibitor of TEAD transcription factors, with an IC50 of less than 100 nM. By inhibiting TEAD, this compound is expected to disrupt the YAP/TAZ-TEAD interaction, thereby suppressing the transcription of pro-proliferative and anti-apoptotic target genes. This makes this compound a promising candidate for cancer therapy.
This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to assess its impact on the Hippo signaling pathway.
Signaling Pathway
The following diagram illustrates the canonical Hippo signaling pathway and the point of intervention for this compound.
Caption: The Hippo Signaling Pathway and this compound Inhibition.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., NCI-H226, MSTO-211H, or other Hippo-dependent cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). A vehicle control (DMSO) should be included.
-
Incubation: Replace the existing medium with the medium containing this compound or vehicle control and incubate for the desired time points (e.g., 24, 48, 72 hours).
Protein Lysate Preparation
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
pan-TEAD
-
YAP
-
p-YAP (Ser127)
-
TAZ
-
CTGF
-
CYR61
-
β-actin or GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantitative Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison. The following table is a template demonstrating the expected results of this compound treatment on key Hippo pathway proteins. The values represent the relative protein expression normalized to the vehicle control.
| Treatment | Concentration (nM) | Relative YAP Expression | Relative p-YAP (S127) Expression | Relative TEAD Expression | Relative CTGF Expression | Relative CYR61 Expression |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 0.1 | 0.98 | 1.02 | 0.95 | 0.85 | 0.88 |
| This compound | 1 | 0.95 | 1.05 | 0.90 | 0.65 | 0.70 |
| This compound | 10 | 0.88 | 1.10 | 0.82 | 0.40 | 0.45 |
| This compound | 100 | 0.80 | 1.15 | 0.75 | 0.15 | 0.20 |
Note: The data presented in this table are hypothetical and serve as an example of the expected dose-dependent effects of a TEAD inhibitor. Actual results may vary depending on the cell line, treatment duration, and experimental conditions. Inhibition of TEAD is expected to lead to a significant decrease in the expression of its downstream targets, CTGF and CYR61. Effects on total YAP, p-YAP, and TEAD protein levels may be less pronounced, especially with short-term treatment. Some studies have shown that prolonged TEAD inhibition or depletion can lead to a decrease in TEAD and YAP protein levels.
References
- 1. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Hippo pathway transcription factor TEAD by p38 MAPK-induced cytoplasmic translocation - PMC [pmc.ncbi.nlm.nih.gov]
TEAD-IN-12 Cell Permeability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the downstream effectors of the Hippo pathway. The interaction between TEAD proteins and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) is essential for driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2][3][4]
TEAD-IN-12 is an orally active small molecule inhibitor of TEAD, demonstrating an IC50 of less than 100 nM.[5] By disrupting the TEAD-YAP/TAZ interaction, this compound represents a promising therapeutic strategy for cancers with a dysregulated Hippo pathway. Assessing the cell permeability of this compound is crucial for understanding its pharmacokinetic and pharmacodynamic properties, and for optimizing its therapeutic efficacy.
These application notes provide detailed protocols for two distinct cell permeability assays relevant to this compound: a cellular uptake assay to quantify the intracellular accumulation of the compound, and a cell monolayer permeability assay to evaluate the effect of this compound on the integrity of a cellular barrier.
Signaling Pathway
The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by promoting their cytoplasmic sequestration and subsequent degradation. In the "Hippo-off" state, often observed in cancer, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of target genes involved in cell proliferation and survival, such as CTGF and CYR61.
Quantitative Data Summary
The following tables summarize the inhibitory effects of various TEAD inhibitors on cell lines commonly used in cancer research. This data can be used as a reference for designing experiments with this compound.
Table 1: IC50 Values of TEAD Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGH-CP1 | Huh7 | Liver Cancer | 0.72 | |
| MGH-CP12 | Huh7 | Liver Cancer | 0.26 | |
| MYF-03-176 | NCI-H226 | Mesothelioma | 0.011 | |
| K-975 | NCI-H2030 | NSCLC | >10 (single agent) | |
| IAG933 | MSTO-211H | Mesothelioma | 0.003 | |
| IAG933 | NCI-H2052 | Mesothelioma | 0.002 | |
| GNE-7883 | NCI-H226 | Mesothelioma | ~0.01 |
Table 2: Effect of TEAD Inhibitors on Target Gene Expression
| Compound | Cell Line | Target Gene | Effect | Reference |
| MGH-CP1 | Multiple | CTGF, CYR61, ANKRD1 | Suppression | |
| MYF-03-176 | NCI-H226 | CTGF, CYR61, ANKRD1 | Downregulation | |
| VT-104 | Y-meso-26B | CTGF, CYR61 | Suppression | |
| IK-930 | 92.1 | CTGF, CYR61 | Suppression | |
| IAG933 | MSTO-211H | CYR61, ANKRD1, CTGF | Downregulation |
Experimental Protocols
Protocol 1: this compound Cellular Uptake Assay
This protocol describes a method to quantify the amount of this compound that enters cells over time. This method is adapted from general small molecule uptake assays and utilizes liquid chromatography-mass spectrometry (LC-MS) for quantification.
Materials:
-
Hippo-dependent cancer cell line (e.g., NCI-H226, MSTO-211H)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
BCA or Bradford protein assay kit
-
Multi-well cell culture plates
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed the chosen cell line into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8 hours) at 37°C.
-
Washing: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and collect the cell lysate.
-
Protein Quantification: Determine the total protein concentration in a small aliquot of the cell lysate using a BCA or Bradford assay.
-
Sample Preparation for LC-MS: Prepare the remaining cell lysate for LC-MS analysis according to the instrument's specific requirements. This may involve protein precipitation and filtration.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the concentration of this compound. A standard curve of known this compound concentrations should be run in parallel for accurate quantification.
-
Data Analysis: Normalize the quantified intracellular this compound concentration to the total protein concentration for each sample. Plot the intracellular concentration of this compound as a function of time.
Protocol 2: Cell Monolayer Permeability Assay (Transwell Assay)
This protocol assesses the effect of this compound on the integrity of a cell monolayer, which is a measure of its effect on cell barrier function. This is commonly performed using a Transwell system.
Materials:
-
Epithelial or endothelial cell line that forms tight junctions (e.g., Caco-2, MDCK)
-
Complete cell culture medium
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
This compound
-
Fluorescently labeled, non-permeable tracer molecule (e.g., FITC-dextran)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
EVOM (Epithelial Volt-Ohm Meter) for Transepithelial Electrical Resistance (TEER) measurement
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells onto the apical side of the Transwell inserts at a high density. Place the inserts in a multi-well plate containing complete medium in the basolateral chamber.
-
Monolayer Formation: Culture the cells for several days to weeks, changing the medium every 2-3 days, until a confluent monolayer with stable TEER values is formed.
-
TEER Measurement: Monitor the formation of tight junctions by measuring the TEER daily using an EVOM. The TEER values should plateau, indicating a mature monolayer.
-
Treatment: Once the monolayer is established, replace the medium in the apical and basolateral chambers with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Permeability Assay:
-
After the treatment period, wash the monolayers with pre-warmed assay buffer.
-
Add fresh assay buffer to the basolateral chamber.
-
Add assay buffer containing the fluorescent tracer (e.g., 1 mg/mL FITC-dextran) to the apical chamber.
-
Incubate at 37°C.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh assay buffer.
-
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples collected from the basolateral chamber using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the cumulative amount of tracer that has passed through the monolayer at each time point.
-
Determine the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the flux of the tracer across the monolayer (µg/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration of the tracer in the apical chamber (µg/mL)
-
-
Compare the Papp values between the this compound treated groups and the vehicle control to determine the effect of the compound on monolayer permeability. A significant increase in the Papp value suggests a disruption of the cell barrier.
-
References
- 1. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 4. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tead-IN-12 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tead-IN-12. The information addresses common challenges related to the solubility and stability of this and similar poorly soluble covalent inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: While specific quantitative solubility data for this compound is not publicly available, as a poorly soluble organic molecule, its solubility is expected to be highest in polar aprotic solvents. The following table provides a general solubility profile for compounds with similar characteristics.
Table 1: Expected Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | DMSO, DMF, DMA | High |
| Ethers | THF, Dioxane | Moderate |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate |
| Alcohols | Ethanol, Methanol | Low to Moderate |
| Non-polar | Hexanes, Toluene | Low |
| Aqueous Buffers | PBS, Tris-HCl | Very Low |
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer for my cell-based assay. What can I do?
A2: This is a common issue with poorly soluble compounds. Here are a few strategies to address this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay medium (typically ≤ 0.5%) that still maintains the compound in solution.
-
Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous solution can help to maintain the solubility of hydrophobic compounds.
-
Prepare an intermediate dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, create an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol.
-
Consider a different formulation: For in vivo studies, more complex formulations may be necessary, such as those including polyethylene (B3416737) glycol (PEG), corn oil, or other excipients.[1]
Q3: How should I store my this compound stock solutions to ensure stability?
A3: For optimal stability, stock solutions of this compound in an anhydrous polar aprotic solvent like DMSO should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect the solutions from light.
Q4: this compound is a covalent inhibitor. Does this affect its stability in solution?
A4: Yes, the reactive "warhead" of a covalent inhibitor can be susceptible to hydrolysis or reaction with components of the solvent or buffer.[2] It is crucial to use high-purity, anhydrous solvents for preparing stock solutions. When diluted into aqueous buffers, the stability of the covalent warhead may be pH-dependent. It is advisable to prepare fresh dilutions in aqueous media for each experiment and use them promptly.
Troubleshooting Guide
Problem: Inconsistent results in my cell-based assays.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Visually inspect your assay plates for any signs of precipitation after adding the compound. If observed, refer to the strategies in FAQ Q2 to improve solubility.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid using old dilutions in aqueous buffers. If you suspect degradation in your DMSO stock, prepare a fresh stock.
-
-
Possible Cause 3: Interaction with Assay Components.
-
Solution: Some components in cell culture media, such as serum proteins, can bind to hydrophobic compounds and reduce their effective concentration. Consider reducing the serum concentration during the compound treatment period, if your cell line allows.
-
Problem: Difficulty in achieving a desired concentration for in vivo studies.
-
Possible Cause: Low aqueous solubility.
-
Solution: Standard aqueous vehicles are often unsuitable for poorly soluble compounds like this compound. A formulation study may be necessary to identify a suitable vehicle that can safely deliver the desired dose. Common formulation strategies for poorly soluble drugs for in vivo use include:
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential.
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate for 24-48 hours to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve of this compound in the same buffer to accurately determine the concentration.
-
-
Data Reporting:
-
The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or µM).
-
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Protocol 2: Evaluation of Solution Stability
This protocol describes a method to assess the stability of this compound in a specific solvent or buffer over time.
-
Preparation of Test Solution:
-
Prepare a solution of this compound at a known concentration in the solvent of interest (e.g., DMSO stock or a dilution in aqueous buffer).
-
-
Incubation:
-
Aliquot the solution into multiple vials and store them under the desired conditions (e.g., room temperature, 4°C, 37°C). Protect from light if the compound is light-sensitive.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial for analysis.
-
Immediately analyze the sample by HPLC-UV.
-
-
Data Analysis:
-
Determine the concentration of this compound remaining at each time point by comparing the peak area to the peak area at time 0.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Data Reporting:
-
Report the stability as the percentage of the initial concentration remaining at each time point.
-
Caption: Workflow for evaluating the stability of this compound in solution.
Signaling Pathway Context
This compound is an inhibitor of the TEAD family of transcription factors, which are key downstream effectors of the Hippo signaling pathway. The Hippo pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[3] In many cancers, this pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ. YAP/TAZ then translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote tumor growth.[3] this compound and similar inhibitors aim to block this interaction and subsequent gene transcription.
Caption: Simplified Hippo-YAP-TEAD signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Optimizing Tead-IN-12 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Tead-IN-12 for cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[1] In the Hippo signaling pathway, TEAD transcription factors are the downstream effectors that bind to the co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) to promote the transcription of genes involved in cell proliferation and survival.[2][3] When the Hippo pathway is inactivated, as is common in many cancers, YAP and TAZ translocate to the nucleus and bind with TEAD, leading to uncontrolled cell growth.[4] this compound works by disrupting the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of target genes and suppressing tumor cell proliferation.[2]
Q2: What is a good starting concentration for this compound in my cell line?
A2: As a starting point, a concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments. The half-maximal inhibitory concentration (IC50) for this compound is reported to be less than 100 nM in sensitive cell lines.[1] However, the optimal concentration is highly dependent on the specific cell line being used. We recommend performing a dose-response curve to determine the IC50 for your cell line of interest. See the "Experimental Protocols" section for a detailed method.
Q3: My cells are dying even at low concentrations of this compound. What could be the cause?
A3: High levels of cell death, even at low concentrations, could be due to several factors:
-
Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your cells (generally below 0.5%). Always include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the Hippo pathway or to the chemical scaffold of the inhibitor.
-
Prolonged Exposure: Continuous exposure to even low concentrations of a cytotoxic agent can lead to significant cell death over time. Consider reducing the incubation period.
-
Off-Target Effects: While this compound is designed to be selective, off-target effects can occur, especially at higher concentrations.
Q4: I am not observing any effect of this compound on my cells. What should I do?
A4: If you are not seeing an effect, consider the following troubleshooting steps:
-
Inhibitor Inactivity: Ensure your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Resistance: Your cell line may not be dependent on the YAP/TAZ-TEAD signaling axis for survival and proliferation. Consider using a positive control cell line known to be sensitive to TEAD inhibition.
-
Insufficient Concentration or Duration: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a response. Try increasing the concentration and/or extending the incubation time.
-
Assay Sensitivity: The assay you are using to measure the effect (e.g., cell viability, gene expression) may not be sensitive enough. Consider using a more direct measure of target engagement, such as qPCR for YAP/TAZ-TEAD target genes like CTGF and CYR61.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Data Presentation: Efficacy of Pan-TEAD Inhibitors in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pan-TEAD inhibitors across a range of cancer cell lines. This data can help in selecting an appropriate starting concentration range for your experiments with this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| ISM-6331 | NCI-H226 | Mesothelioma | 9 |
| NCI-H2373 | Mesothelioma | 4 | |
| MSTO-211H | Mesothelioma | 50 | |
| NCI-H2052 | Mesothelioma | 23 | |
| JU-77 | Mesothelioma | 8 | |
| Mero14 | Mesothelioma | 24 | |
| Mero95 | Mesothelioma | 10 | |
| ZL-55 | Mesothelioma | 18 | |
| SPC-111 | Lung Cancer | 81 | |
| SCC-25 | Head and Neck Cancer | 30 | |
| C33A | Cervical Cancer | 83 | |
| VT107 | NCI-H2052 | Mesothelioma | 18 (IC50 dose) |
| NCI-H226 | Mesothelioma | 32 (IC50 dose) | |
| K-975 | NCI-H2030 | Lung Cancer | 10-20 (TEAD-Luc IC50) |
| HOP 62 | Lung Cancer | 10-20 (TEAD-Luc IC50) | |
| MGH-CP1 | Huh7 | Liver Cancer | 720 (Tumor sphere IC50) |
| MGH-CP12 | Huh7 | Liver Cancer | 260 (Tumor sphere IC50) |
Note: Data for ISM-6331 was obtained from BioWorld.[5] Data for VT107 was obtained from a study on resistance mechanisms to TEAD inhibitors.[6] Data for K-975 was obtained from a study on its combination with KRAS G12C inhibitors.[7] Data for MGH-CP1 and MGH-CP12 was obtained from a study on the therapeutic limitations of TEAD-YAP blockade.[8]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the IC50 of this compound in a specific cell line.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X working stock of this compound at various concentrations in complete medium. For example, to achieve final concentrations of 1, 10, 100, and 1000 nM, prepare 2X stocks of 2, 20, 200, and 2000 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared 2X this compound dilutions or controls to the appropriate wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: A logical troubleshooting guide for common issues with this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 5. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 6. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting TEAD-IN-12: A Technical Support Guide to Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges when using TEAD-IN-12, a potent inhibitor of TEAD transcription factors. This guide is designed to help researchers interpret unexpected results and refine their experimental design for accurate and reproducible findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1] It is designed to disrupt the interaction between TEAD and its co-activators, primarily YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), which are the downstream effectors of the Hippo signaling pathway. By inhibiting this interaction, this compound is expected to suppress the transcription of genes involved in cell proliferation, survival, and oncogenesis.
Q2: I'm observing weaker than expected inhibition of my YAP/TAZ reporter assay. What could be the cause?
Several factors could contribute to a weaker than expected response in a YAP/TAZ-TEAD reporter assay. These include:
-
Suboptimal this compound Concentration: Ensure that the concentration of this compound is within the effective range. The reported IC50 is <100 nM, but the optimal concentration can vary depending on the cell line and experimental conditions.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific system.
-
Low Transfection Efficiency: Inefficient delivery of the reporter plasmid will result in a low signal-to-noise ratio, making it difficult to detect inhibition. Verify your transfection efficiency using a positive control, such as a constitutively active reporter plasmid.
-
Cell Line-Specific Factors: The expression levels of TEAD, YAP, TAZ, and other co-factors can vary between cell lines, influencing the sensitivity to this compound.
-
Reagent Quality: Ensure the this compound compound is properly stored and has not degraded. Similarly, check the integrity and functionality of your reporter plasmids and assay reagents.
Q3: Could this compound have off-target effects? What are the potential mechanisms?
Yes, like most small molecule inhibitors, this compound has the potential for off-target effects. Based on the known biology of TEAD and related inhibitors, two key potential off-target mechanisms to consider are:
-
"Molecular Glue" Effect with VGLL4: Instead of solely blocking the YAP/TAZ-TEAD interaction, some TEAD inhibitors have been shown to act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4.[1][2][3] This can lead to the repression of a different set of target genes, which may produce unexpected phenotypic outcomes.
-
Interference with DNA Damage Response Pathways: TEAD proteins have been found to associate with proteins involved in DNA repair.[4] Inhibition of TEAD function could potentially sensitize cells to DNA damage or interfere with normal DNA repair processes, leading to cytotoxicity or genomic instability.
Q4: My cells are showing signs of toxicity or apoptosis at concentrations where I expect to see specific TEAD inhibition. Why might this be happening?
Unexpected cytotoxicity could be due to on-target effects in highly dependent cell lines or potential off-target activities. Consider the following:
-
On-Target Toxicity: In cancer cell lines that are highly dependent on the YAP/TAZ-TEAD signaling axis for survival, potent inhibition by this compound can indeed lead to apoptosis.
-
Off-Target Kinase Inhibition: While specific kinome profiling data for this compound is not publicly available, off-target inhibition of essential kinases is a common source of toxicity for small molecule inhibitors.
-
DNA Damage: As mentioned, interference with DNA repair pathways could lead to the accumulation of DNA damage and trigger apoptosis.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Inhibition of TEAD Target Gene Expression
If you are observing variable or weaker-than-expected downregulation of known TEAD target genes (e.g., CTGF, CYR61) after this compound treatment, follow this troubleshooting workflow.
Experimental Workflow for Troubleshooting Weak Inhibition
Caption: Troubleshooting workflow for weak this compound activity.
Detailed Methodologies:
-
Dose-Response Experiment for this compound:
-
Seed cells in a 96-well plate at a density that will not lead to contact inhibition during the experiment.
-
The following day, treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 24-48 hours.
-
Lyse the cells and perform a luciferase reporter assay for TEAD activity (e.g., using a GTIIC-luciferase reporter).
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay).
-
Plot the normalized data against the log of the inhibitor concentration to determine the IC50 value.
-
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble TEAD protein in the supernatant by Western blotting.
-
Binding of this compound to TEAD should increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Issue 2: Unexpected Cellular Phenotype or Suspected "Molecular Glue" Effect
If this compound treatment results in a phenotype that is inconsistent with YAP/TAZ-TEAD inhibition, or if you suspect an alternative mechanism of action, it is crucial to investigate the potential for a "molecular glue" effect with VGLL4.
Signaling Pathway: Standard vs. Molecular Glue Mechanism
Caption: Comparison of TEAD inhibition mechanisms.
Detailed Methodologies:
-
Co-Immunoprecipitation (Co-IP) to Detect TEAD-VGLL4 Interaction:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the cleared lysates with an anti-TEAD antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the bound proteins and analyze by Western blotting using antibodies against TEAD and VGLL4. An increased amount of co-precipitated VGLL4 in the this compound-treated sample would suggest a molecular glue effect.[5][6][7]
-
Issue 3: Evidence of Cellular Toxicity and DNA Damage
If you observe increased cell death, reduced proliferation beyond what is expected from TEAD inhibition alone, or other markers of cellular stress, it is important to assess for potential DNA damage.
Logical Flow for Investigating Toxicity
Caption: Decision tree for investigating this compound toxicity.
Detailed Methodologies:
-
Immunofluorescence for γH2AX (a marker of DNA double-strand breaks):
-
Grow cells on coverslips and treat with this compound, a vehicle control, and a positive control (e.g., etoposide).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBST).
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the γH2AX foci using a fluorescence microscope. An increase in the number of nuclear foci in this compound-treated cells would indicate the induction of DNA damage.
-
Quantitative Data Summary
While specific quantitative selectivity data for this compound is not extensively published, the following table summarizes key parameters for TEAD inhibitors in general, which can serve as a benchmark for your experiments.
| Parameter | This compound | Other TEAD Inhibitors (Representative) | Reference |
| On-Target Potency (IC50) | <100 nM | 10 nM - 1 µM | [1][8] |
| Mechanism | TEAD Inhibitor | Pan-TEAD, TEAD1-selective, Molecular Glues | [2][9][10][11][12] |
| Known Off-Targets | Not specified | May induce TEAD-VGLL4 interaction; potential for kinase off-targets | [2][3] |
By systematically applying these troubleshooting guides and considering the potential alternative mechanisms of action, researchers can gain a clearer understanding of their experimental results and confidently assess the on-target and potential off-target effects of this compound.
References
- 1. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TEAD Proteins Associate With DNA Repair Proteins to Facilitate Cellular Recovery From DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 8. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phenotypic Hit Identification and Optimization of Novel Pan-TEAD and Subtype-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing experimental variability with Tead-IN-12
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TEAD-IN-12, a potent and orally active TEAD inhibitor.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4).[1][2] These transcription factors are the primary downstream effectors of the Hippo signaling pathway.[3][4][5] In their active state, TEADs bind to transcriptional co-activators, mainly Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), to drive the expression of genes involved in cell proliferation, survival, and organ growth. Dysregulation of the Hippo pathway, leading to hyperactivation of the YAP/TAZ-TEAD complex, is a hallmark of several cancers. This compound functions by inhibiting the activity of TEAD, thereby preventing the transcription of these pro-proliferative genes.
2. What is the recommended solvent and storage condition for this compound?
For optimal stability, it is recommended to store this compound as a solid at recommended temperatures, as specified on the Certificate of Analysis, and protect it from light and moisture. For in vitro experiments, this compound is typically dissolved in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is advisable to prepare fresh working solutions from the stock for each experiment and to minimize freeze-thaw cycles of the stock solution.
3. In which experimental systems can this compound be used?
This compound is suitable for a variety of in vitro and in vivo experimental models. Common applications include:
-
Cell-based assays: Treating cancer cell lines with dysregulated Hippo signaling to assess effects on proliferation, apoptosis, and migration.
-
Reporter assays: Using luciferase or other reporter systems under the control of a TEAD-responsive promoter to quantify the inhibitory effect of this compound on transcriptional activity.
-
Animal models: this compound is orally active and has been shown to be effective in mouse models.
4. What are the expected downstream effects of this compound treatment?
Treatment with this compound is expected to downregulate the expression of YAP/TAZ-TEAD target genes. This can lead to several cellular phenotypes, including:
-
Decreased cell proliferation and viability.
-
Induction of apoptosis.
-
Reversal of epithelial-mesenchymal transition (EMT) markers.
-
Suppression of tumor growth in vivo.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect Observed
| Potential Cause | Recommended Solution |
| Improper Compound Handling | Ensure this compound is stored correctly and protected from light and moisture. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock. |
| Suboptimal Concentration | The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the IC50 value for your specific cell line. This compound has a reported IC50 of <100 nM, but this can be cell-type dependent. |
| Incorrect Treatment Duration | The time required to observe an effect can vary. A typical starting point for in vitro experiments is 24-72 hours. Consider a time-course experiment to determine the optimal treatment duration. |
| Cell Line Insensitivity | The cell line used may not have a dysregulated Hippo pathway, meaning its proliferation is not driven by YAP/TAZ-TEAD activity. Confirm the status of the Hippo pathway in your cell line by checking for mutations in upstream components (e.g., NF2, LATS1/2) or by assessing the nuclear localization of YAP/TAZ. |
| Low Passage Number of Cells | Use cells with a low passage number to ensure consistent biological responses. High passage numbers can lead to genetic drift and altered signaling pathways. |
Issue 2: High Cellular Toxicity or Off-Target Effects
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells. A final DMSO concentration of <0.1% is generally recommended. Always include a vehicle-only control in your experiments. |
| Compound Concentration Too High | High concentrations of this compound may lead to off-target effects and cytotoxicity. Use the lowest effective concentration determined from your dose-response curve. |
| Off-Target Effects | All small molecule inhibitors have the potential for off-target effects. To confirm that the observed phenotype is due to TEAD inhibition, consider performing rescue experiments with a constitutively active TEAD mutant or using structurally different TEAD inhibitors to see if they produce a similar effect. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | <100 nM | |
| In Vivo Half-life | 3.6 hours (mouse) |
Experimental Protocols
Dose-Response Curve for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle-only control and plot the percentage of viability against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Downstream Target Genes
-
Treatment: Treat cells with this compound at the desired concentration and for the optimal duration. Include a vehicle-only control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against downstream targets of the Hippo pathway (e.g., CTGF, CYR61) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescent or fluorescent detection system.
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 2. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TEAD Proteins Associate With DNA Repair Proteins to Facilitate Cellular Recovery From DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Tead-IN-12 cytotoxicity in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of TEAD inhibitors, with a focus on assessing their cytotoxic effects in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TEAD inhibitors like Tead-IN-12?
A1: TEAD inhibitors are designed to disrupt the interaction between the TEA Domain (TEAD) transcription factors and their co-activators, primarily YAP and TAZ. In many cancers, the Hippo signaling pathway is dysregulated, leading to the accumulation of YAP/TAZ in the nucleus.[1] Nuclear YAP/TAZ then binds to TEAD proteins to drive the transcription of genes that promote cell proliferation and suppress apoptosis.[1][2] By inhibiting the YAP/TAZ-TEAD interaction, these compounds can suppress the oncogenic functions driven by this pathway. This compound is an orally active TEAD inhibitor with an IC50 of less than 100 nM.[3][4]
Q2: I am not seeing the expected cytotoxicity with my TEAD inhibitor. What are some possible reasons?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Dependency: Not all cell lines are equally dependent on the YAP/TAZ-TEAD signaling pathway for survival. Cells with mutations in upstream Hippo pathway components (e.g., NF2, LATS1/2) are generally more sensitive to TEAD inhibition.[1] It is crucial to use cell lines with a known dependency on this pathway for initial experiments.
-
Compound Stability and Activity: Ensure the inhibitor is properly stored and handled to maintain its activity. Prepare fresh solutions for each experiment.
-
Assay Duration: The cytotoxic effects of TEAD inhibitors may be more pronounced with longer incubation times. Consider extending your assay duration to 72 hours or longer.
-
Cell Seeding Density: High cell density can activate contact inhibition, which can reduce the reliance on the YAP/TAZ-TEAD pathway for proliferation and thus decrease sensitivity to inhibitors.[5]
Q3: How do I select the appropriate cell lines for my TEAD inhibitor cytotoxicity experiments?
A3: The choice of cell lines is critical for observing a significant effect. Consider the following:
-
Genetic Background: Prioritize cell lines with known mutations in the Hippo pathway that lead to YAP/TAZ activation (e.g., NF2-mutant mesothelioma cell lines).
-
YAP/TAZ Expression and Localization: Select cell lines with high nuclear localization of YAP or TAZ. This can be confirmed by immunofluorescence or western blotting of nuclear and cytoplasmic fractions.
-
Baseline TEAD Target Gene Expression: Cell lines with high basal expression of YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61) are likely to be more sensitive to TEAD inhibitors.[2]
Q4: What are the recommended positive and negative control compounds for a cytotoxicity assay with a TEAD inhibitor?
A4:
-
Positive Controls:
-
A well-characterized, potent TEAD inhibitor with known cytotoxic effects in your chosen cell line (e.g., K-975, VT107).
-
A general cytotoxic agent like staurosporine (B1682477) or doxorubicin (B1662922) to confirm that the assay is working correctly.
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) at the same concentration used to dissolve the TEAD inhibitor.
-
A structurally related but inactive compound, if available, to control for off-target effects.
-
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells. Avoid using the outer wells of the plate, which are more prone to evaporation, or fill them with sterile PBS. |
| Inaccurate Drug Concentrations | Perform serial dilutions carefully. Use calibrated pipettes. Prepare fresh drug dilutions for each experiment. |
| Edge Effects | To minimize evaporation, maintain proper humidity in the incubator and use plates with lids. As a best practice, do not use the outermost wells for experimental samples; instead, fill them with media or PBS. |
| Contamination | Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques to prevent bacterial or fungal contamination. |
Issue 2: Discrepancy Between IC50 Values from Different Assays (e.g., MTT vs. CellTiter-Glo)
| Possible Cause | Troubleshooting Step |
| Different Assay Principles | MTT assays measure metabolic activity through mitochondrial dehydrogenases, while CellTiter-Glo measures ATP levels. A compound might affect one of these processes more than the other, leading to different IC50 values. Understand the mechanism of your compound and choose the most appropriate assay. |
| Interference with Assay Reagents | Some compounds can interfere with the chemical reactions of the assay. For example, a colored compound can interfere with the absorbance reading in an MTT assay. Run compound-only controls (no cells) to check for interference. |
| Different Incubation Times | Ensure that the incubation times with the compound and the assay reagent are consistent across experiments and between different assay types. |
Quantitative Data: Cytotoxicity of TEAD Inhibitors in Various Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several TEAD inhibitors in different cancer cell lines.
Table 1: IC50 Values of Pan-TEAD Inhibitor K-975 in Malignant Pleural Mesothelioma (MPM) Cell Lines
| Cell Line | Genetic Background | IC50 (nM) |
| MSTO-211H | NF2 deficient | 18 |
| NCI-H226 | NF2 deficient | 32 |
| NCI-H2052 | NF2, LATS2 mutant | 18 |
| NCI-H2452 | NF2 deficient | 25 |
| NCI-H28 | NF2 wild-type | >1000 |
| MeT-5A | NF2 wild-type | >1000 |
Data adapted from studies on the anti-tumor effects of K-975.[6][7]
Table 2: IC50 Values of Pan-TEAD Inhibitor VT107 in Mesothelioma Cell Lines
| Cell Line | Genetic Background | IC50 (nM) |
| NCI-H2052 | NF2, LATS2 mutant | 18 |
| NCI-H226 | NF2 deficient | 32 |
Data derived from studies investigating resistance mechanisms to TEAD inhibitors.[8]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TEAD inhibitor in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Plating and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Visualizations
Hippo-YAP/TEAD Signaling Pathway
Caption: The Hippo signaling pathway and the point of intervention for this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of TEAD inhibitors.
References
- 1. promega.com [promega.com]
- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TEAD-Independent Cell Growth of Hippo-Inactive Mesothelioma Cells: Unveiling Resistance to TEAD Inhibitor K-975 through MYC Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with TEAD Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TEAD inhibitors, including compounds like TEAD-IN-12. The guides are presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TEAD inhibitors?
TEAD inhibitors are designed to disrupt the activity of the TEAD family of transcription factors (TEAD1-4).[1] These transcription factors are crucial downstream effectors of the Hippo signaling pathway.[2][3][4][5] In a simplified view, when the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins. This complex then drives the expression of genes involved in cell proliferation, survival, and migration.[1] TEAD inhibitors typically work by preventing the interaction between YAP/TAZ and TEAD, thereby suppressing the transcription of these target genes.[6][7][8] Some inhibitors achieve this by binding to a lipid pocket on TEAD, inducing a conformational change that prevents YAP/TAZ binding.
Q2: What are the expected outcomes of successful TEAD inhibition in cancer cell lines with a dysregulated Hippo pathway?
In cancer cell lines with mutations in the Hippo pathway (e.g., NF2 mutations) that lead to YAP/TAZ activation, successful TEAD inhibition is expected to result in:
-
Reduced Cell Proliferation: A decrease in the rate of cell growth and division.[6]
-
Increased Apoptosis: An increase in programmed cell death.
-
Decreased Cell Migration and Invasion: A reduction in the ability of cancer cells to move and invade surrounding tissues.[6]
-
Downregulation of TEAD Target Genes: Reduced expression of genes known to be regulated by the YAP/TAZ-TEAD complex, such as CTGF, CYR61, and ANKRD1.[9]
Q3: Are there any known "unexpected" or non-canonical mechanisms of action for TEAD inhibitors?
Yes, some TEAD inhibitors have been shown to act as "molecular glues." Instead of simply blocking the interaction with the co-activator YAP, these compounds can enhance the interaction between TEAD and the transcriptional repressor VGLL4. This leads to the repression of TEAD target genes, achieving a therapeutic effect through an alternative mechanism. This is a critical consideration when interpreting experimental results, as the expected simple disruption of the YAP-TEAD interaction may not be the sole mechanism at play.
II. Troubleshooting Guides
This section addresses common unexpected results and provides a systematic approach to troubleshooting.
A. Issue: No or Reduced Efficacy of TEAD Inhibitor
You have treated your cancer cell line with a TEAD inhibitor, but you observe no significant decrease in cell proliferation or downregulation of target genes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of TEAD inhibitor efficacy.
Possible Causes and Solutions:
| Possible Cause | Verification Steps | Potential Solutions |
| Compound Instability or Incorrect Concentration | - Verify the inhibitor's storage conditions and expiration date.- Confirm the accuracy of dilutions and the final concentration in the culture medium.- Test a fresh batch of the inhibitor. | - Prepare fresh dilutions from a new stock.- Store the inhibitor according to the manufacturer's instructions. |
| Cell Line Insensitivity | - Confirm that the cell line used has a dysregulated Hippo pathway, making it dependent on TEAD activity.[10] Check for mutations in genes like NF2, LATS1/2, or YAP/TAZ amplification.[11]- Test the inhibitor on a known sensitive positive control cell line. | - Select a cell line with a confirmed Hippo pathway mutation.- If the goal is to test in a Hippo-proficient line, the expected effects may be minimal. |
| Acquired or Intrinsic Resistance | - Perform Western blot to check for hyperactivation of the MAPK pathway (e.g., increased p-ERK).[2][3][4][5]- Sequence key genes in the Hippo and MAPK pathways to identify potential mutations. | - Consider combination therapy with a MEK inhibitor to overcome MAPK-mediated resistance.[3][4]- Investigate other potential resistance pathways. |
| Lack of Target Engagement | - Perform a Co-Immunoprecipitation (Co-IP) assay to determine if the inhibitor is disrupting the interaction between YAP/TAZ and TEAD.[7][8] | - Increase the concentration of the inhibitor.- Increase the incubation time.- Consider that the inhibitor may have poor cell permeability. |
B. Issue: Paradoxical Increase in Cell Proliferation or Target Gene Expression
In rare cases, treatment with a TEAD inhibitor may lead to an unexpected increase in cell proliferation or the expression of certain genes.
Signaling Pathway Considerations
Caption: Potential mechanisms for paradoxical effects of TEAD inhibitors.
Possible Causes and Solutions:
| Possible Cause | Verification Steps | Potential Solutions |
| Off-Target Effects | - Perform a kinase profiling assay to determine if the inhibitor is affecting other signaling pathways.- Use a structurally distinct TEAD inhibitor to see if the paradoxical effect is replicated. | - If an off-target is identified, this may represent a new biological finding.- Use a more specific inhibitor if available. |
| Activation of a Compensatory Signaling Pathway | - Perform RNA sequencing or a phospho-proteomics screen to identify upregulated pathways in response to TEAD inhibition. | - Investigate the identified compensatory pathways as potential targets for combination therapy. |
| Complex Feedback Loops | - Measure the total protein levels and phosphorylation status of YAP and TAZ after inhibitor treatment to check for feedback-induced upregulation. | - This may be an inherent biological response to the inhibition of the pathway. |
III. Experimental Protocols
A. Cell Viability Assay (using a tetrazolium-based method like MTT/MTS)
This protocol is a general guideline for assessing the effect of a TEAD inhibitor on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the TEAD inhibitor. Remove the old media from the cells and add fresh media containing the desired concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the tetrazolium salt solution (e.g., MTT or MTS) to each well and incubate for 1-4 hours at 37°C.[12]
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[12]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
B. Western Blot for YAP/TAZ and Downstream Targets
This protocol allows for the assessment of protein levels of key components of the Hippo pathway.
Methodology:
-
Cell Lysis: After treatment with the TEAD inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, TAZ, CTGF, CYR61, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
For detailed antibody information and dilutions, refer to manufacturer datasheets.[13][14][15][16]
C. Co-Immunoprecipitation (Co-IP) for TEAD-YAP Interaction
This protocol can be used to determine if a TEAD inhibitor disrupts the interaction between TEAD and YAP.[17]
Methodology:
-
Cell Lysis: Lyse inhibitor-treated and control cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysates with protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either TEAD or YAP overnight at 4°C. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated TEAD, probe for YAP, and vice-versa). A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.[8][18]
This technical support center provides a starting point for troubleshooting unexpected results with TEAD inhibitors. For further assistance, consulting the specific literature for your cell model and inhibitor class is recommended.
References
- 1. youtube.com [youtube.com]
- 2. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. biorxiv.org [biorxiv.org]
- 5. embopress.org [embopress.org]
- 6. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissection of the interaction between the intrinsically disordered YAP protein and the transcription factor TEAD | eLife [elifesciences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expected and unexpected effects after systemic inhibition of Hippo transcriptional output in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippo signaling dysfunction induces cancer cell addiction to YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio.unipd.it [bio.unipd.it]
- 14. bio.unipd.it [bio.unipd.it]
- 15. researchgate.net [researchgate.net]
- 16. YAP/TAZ Transcriptional Targets Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 18. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
Technical Support Center: TEAD-IN-12 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TEAD-IN-12. The information is designed to help optimize dose-response curve experiments and address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected IC50 range for this compound?
A1: this compound is a potent, orally active TEAD inhibitor with a reported IC50 of less than 100 nM.[1][2] However, the exact IC50 can vary depending on the cell line, assay conditions, and experimental protocol. It is recommended to perform a dose-response experiment across a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to determine the precise IC50 in your specific system.
Q2: My dose-response curve for this compound is not sigmoidal. What are the possible reasons?
A2: A non-sigmoidal dose-response curve can be caused by several factors:
-
Incorrect concentration range: If the tested concentrations are too high or too low, you may only be observing the plateau phases of the curve.
-
Compound solubility issues: this compound may precipitate at higher concentrations, leading to a flattening of the curve. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Cell density: The number of cells seeded per well can influence the apparent IC50. Ensure consistent cell seeding and that the cells are in the logarithmic growth phase at the time of treatment.
-
Incubation time: The duration of compound exposure can affect the dose-response. A 72-hour incubation is a common starting point for cell viability assays.
-
Assay interference: The compound may interfere with the assay chemistry (e.g., luciferase-based reporters). Running appropriate controls, such as a cell-free assay with the compound, can help identify such issues.
Q3: I am observing high variability between replicate wells. How can I reduce this?
A3: High variability can obscure the true dose-response relationship. To minimize it:
-
Ensure uniform cell seeding: Use a well-mixed cell suspension and be consistent with your pipetting technique.
-
Check for edge effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. Consider not using the outermost wells for experimental data or ensure proper humidification in your incubator.
-
Proper mixing of the compound: Ensure this compound is thoroughly mixed into the culture medium for each dilution.
-
Consistent incubation conditions: Maintain stable temperature, humidity, and CO2 levels in your incubator.
Q4: The maximum inhibition I see is less than 100%, even at high concentrations of this compound. Why is this?
A4: An incomplete inhibition curve, where the response does not reach 0% even at saturating concentrations, can be due to:
-
Cellular resistance: Some cell lines may have intrinsic or acquired resistance mechanisms to TEAD inhibitors.
-
Off-target effects: At high concentrations, the compound may have off-target effects that counteract its primary inhibitory function.
-
Assay background: High background signal in your assay can make it appear as though inhibition is incomplete. Ensure you have proper background subtraction.
-
Redundant pathways: The biological process you are measuring may be regulated by pathways that are not dependent on TEAD activity.
Q5: What is the primary mechanism of action for this compound?
A5: this compound is part of a class of benzoheterocyclic compounds that inhibit TEAD activity. While the precise mechanism for this compound is not detailed in publicly available literature beyond its inhibitory action, many TEAD inhibitors function by binding to the palmitoylation pocket of TEAD proteins. This can allosterically inhibit the interaction with co-activators like YAP and TAZ or modulate TEAD stability.
Quantitative Data Summary
| Parameter | Value | Source |
| Compound Name | This compound (also known as 58B) | [1][2] |
| Molecular Formula | C22H20F3N3O3 | [2] |
| Molecular Weight | 431.41 | |
| Reported IC50 | <100 nM | |
| Target | TEAD |
Experimental Protocols
Detailed Protocol: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a standard method for generating a dose-response curve and calculating the IC50 value for an anti-proliferative compound like this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., NCI-H226, a mesothelioma cell line with a known Hippo pathway mutation)
-
Appropriate cell culture medium with supplements (e.g., FBS, antibiotics)
-
DMSO (for dissolving this compound)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells and adjust the density to seed 2,000-5,000 cells per well in 100 µL of medium in a 96-well opaque-walled plate.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM). Prepare these at 2x the final desired concentration in culture medium.
-
Also prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound dose).
-
After 24 hours of cell incubation, add 100 µL of the 2x compound dilutions or vehicle control to the appropriate wells. This will bring the final volume to 200 µL per well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Calculate the percent viability for each this compound concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value.
-
Visualizations
References
Technical Support Center: Overcoming Resistance to TEAD-IN-12 and Other TEAD Palmitoylation Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to TEAD-IN-12 and other TEAD palmitoylation inhibitors in cancer cells.
Troubleshooting Guide
This guide addresses common issues observed during experiments with TEAD inhibitors and provides actionable steps to identify and overcome resistance.
Issue 1: Cancer cells show minimal or no response to this compound treatment.
-
Question: My cancer cell line, which is supposed to be dependent on the Hippo-YAP pathway, is not responding to this compound. What are the possible reasons and how can I troubleshoot this?
-
Answer: Lack of response to TEAD palmitoylation inhibitors like this compound can be due to intrinsic or acquired resistance. Here are the key steps to investigate:
-
Confirm On-Target Activity: First, ensure the inhibitor is active in your experimental system.
-
Experimental Protocol: Perform a Western blot to check for the inhibition of TEAD auto-palmitoylation. A successful treatment should reduce the levels of palmitoylated TEAD.
-
Experimental Protocol: Use qPCR to measure the expression of well-established YAP/TAZ-TEAD target genes, such as CTGF, CYR61, and ANKRD1. A potent inhibitor should significantly decrease the transcription of these genes.[1]
-
-
Investigate Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for TEAD inhibition.
-
MAPK Pathway Hyperactivation: The MAPK pathway is a common culprit.[2][3][4] Hyperactivation of this pathway can reinstate the expression of a subset of YAP/TAZ target genes, rendering the cells resistant to TEAD inhibition.[2][3]
-
PI3K/AKT/mTOR Pathway Activation: Activation of the PI3K-AKT-mTOR signaling pathway can also confer resistance by promoting cell survival.[1][5][6]
-
Troubleshooting Step: Analyze the phosphorylation status of AKT and other downstream effectors of this pathway via Western blot.
-
-
JAK-STAT Pathway Activation: Mutations in the JAK-STAT signaling pathway can also modulate the response to TEAD inhibitors.[2][3]
-
Troubleshooting Step: Assess the phosphorylation of STAT3 to determine if the JAK/STAT pathway is activated.[3]
-
-
-
Issue 2: Cells initially respond to this compound but develop resistance over time.
-
Question: My cancer cells were initially sensitive to this compound, but after prolonged treatment, they have started to proliferate again. How can I address this acquired resistance?
-
Answer: Acquired resistance often involves the same bypass mechanisms as intrinsic resistance. The recommended approach is combination therapy.
-
Rationale: Combining TEAD inhibitors with drugs that target the identified resistance pathways can synergistically block cancer cell proliferation and overcome resistance.[1][2][3]
-
Recommended Combinations:
-
TEAD + MEK Inhibitors: If you observe MAPK pathway hyperactivation, a combination with a MEK inhibitor is recommended. This has been shown to synergistically block the proliferation of mesothelioma and lung cancer cell lines.[2][3]
-
TEAD + AKT Inhibitors: If the PI3K/AKT pathway is activated, co-treatment with an AKT inhibitor can induce cancer cell death.[1][7] Strong synergy has been observed in multiple YAP-dependent cancer cell lines with this combination.[1]
-
TEAD + KRAS G12C Inhibitors: In KRAS G12C mutant cancers, YAP/TAZ-TEAD signaling is a crucial driver of both primary and acquired resistance to KRAS inhibitors.[5][6] Concurrent treatment with TEAD inhibitors can enhance the antitumor activity of KRAS G12C inhibitors.[5][6][8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to TEAD palmitoylation inhibitors?
A1: The primary mechanisms of resistance identified are:
-
MAPK Pathway Hyperactivation: This can occur through mutations in MAPK pathway genes and leads to the restored expression of some YAP/TAZ target genes.[2][3]
-
PI3K-AKT-mTOR Pathway Activation: This pathway can be activated to promote cell survival and overcome apoptosis, compensating for TEAD inhibition.[5][6]
-
JAK-STAT Pathway Activation: Mutations leading to the activation of this pathway have been shown to modulate the cellular response to TEAD inhibitors.[2][3]
-
YAP/TAZ Overexpression: In the context of resistance to other targeted therapies like RAS inhibitors, YAP/TAZ overexpression is a key driver of resistance.[9]
Q2: Which cancer types are most likely to develop resistance to TEAD inhibitors?
A2: While resistance can theoretically develop in any cancer type dependent on the Hippo-YAP pathway, it has been notably studied in:
-
Mesothelioma: Genome-wide CRISPR/Cas9 screens in mesothelioma cell lines have identified mutations in the Hippo, MAPK, and JAK-STAT pathways as modulators of the response to TEAD inhibitors.[2][3]
-
Lung Cancer: Combined inhibition of TEAD and MEK has been shown to be effective in lung cancer cell lines.[2][3] Resistance to KRAS G12C inhibitors in non-small cell lung cancer (NSCLC) is often driven by YAP/TAZ-TEAD activity.[10]
-
KRAS-mutant Cancers: Cancers with KRAS mutations, particularly KRAS G12C, can exhibit both primary and acquired resistance to targeted therapies through the activation of YAP/TAZ-TEAD signaling.[5][6]
Q3: Are there specific biomarkers that can predict resistance to this compound?
A3: While research is ongoing, potential biomarkers for resistance include:
-
Mutations in MAPK pathway genes (e.g., NF1): Loss-of-function mutations in negative regulators of the MAPK pathway can predict resistance.[3]
-
Mutations in JAK-STAT pathway genes (e.g., SOCS3): Inactivation of repressors of the JAK-STAT pathway can also confer resistance.[3]
-
Activation status of p-ERK and p-AKT: Elevated levels of phosphorylated ERK and AKT could indicate the activation of resistance pathways.
Data Summary
Table 1: Overview of Resistance Mechanisms and Combination Strategies
| Resistance Mechanism | Key Genes/Proteins Involved | Proposed Combination Therapy | Cancer Models Studied |
| MAPK Pathway Hyperactivation | NF1, p-ERK | MEK Inhibitors | Mesothelioma, Lung Cancer |
| PI3K-AKT-mTOR Activation | PIK3C2B, SOX4, p-AKT | AKT Inhibitors | Various YAP-dependent cancers |
| JAK-STAT Pathway Activation | SOCS3, p-STAT3 | (Under investigation) | Mesothelioma |
| YAP/TAZ-TEAD Upregulation | YAP1, TAZ | KRAS G12C Inhibitors | KRAS G12C Mutant Cancers |
Key Experimental Protocols
1. CRISPR/Cas9 Loss-of-Function Screen to Identify Resistance Genes
-
Objective: To identify genes that, when knocked out, confer resistance to TEAD inhibitors.
-
Methodology:
-
Library Transduction: Transduce cancer cells (e.g., mesothelioma cell lines H226 and H2052) with a genome-wide CRISPR/Cas9 knockout library.[3]
-
Drug Selection: Treat the transduced cell population with a TEAD inhibitor (e.g., VT107) at a concentration that inhibits the growth of parental cells.[3]
-
Genomic DNA Extraction and Sequencing: After a period of selection, harvest genomic DNA from the surviving cells. Amplify and sequence the sgRNA-encoding regions.
-
Data Analysis: Identify sgRNAs that are enriched in the drug-treated population compared to a control population. The corresponding genes are potential resistance drivers.
-
2. Cell Viability Assay (e.g., AlamarBlue)
-
Objective: To assess the impact of single-agent and combination therapies on cell proliferation.
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density.
-
Drug Treatment: Treat cells with the TEAD inhibitor alone, the combination drug (e.g., MEK or AKT inhibitor) alone, and the combination of both at various concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 4 days).[3]
-
Viability Measurement: Add AlamarBlue reagent to each well and incubate according to the manufacturer's instructions. Measure fluorescence or absorbance to determine cell viability.
-
Data Analysis: Calculate the percentage of viable cells relative to untreated controls. For combination studies, synergy can be calculated using models like the Bliss independence model.
-
Visualizations
Caption: Signaling pathways involved in resistance to TEAD inhibitors and combination therapy strategies.
Caption: Experimental workflow for identifying TEAD inhibitor resistance genes using a CRISPR/Cas9 screen.
References
- 1. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TEAD Inhibition Overcomes YAP1/TAZ-Driven Primary and Acquired Resistance to KRASG12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bmjoncology.bmj.com [bmjoncology.bmj.com]
Minimizing Tead-IN-12 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tead-IN-12, a potent TEAD inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. It functions by disrupting the interaction between TEAD and its coactivators, YAP and TAZ. This disruption is crucial as the YAP/TAZ-TEAD complex is a key downstream effector of the Hippo signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting the formation of this complex, this compound effectively suppresses the transcription of pro-proliferative and anti-apoptotic genes.
Q2: What are the recommended solvents for dissolving this compound?
This compound is most soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month). It is advisable to prepare fresh working dilutions from the stock solution for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Possible Causes and Solutions:
-
Degradation of this compound in solution: this compound, like many small molecules, can degrade in solution, especially in aqueous environments like cell culture media.
-
Solution: Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells.
-
-
Improper storage of stock solutions: Frequent freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.
-
Solution: Aliquot stock solutions into single-use volumes and store them at the recommended temperature (-80°C for long-term).
-
-
Precipitation of the compound: Diluting a concentrated DMSO stock directly into an aqueous buffer or cell culture medium can cause the compound to precipitate, reducing its effective concentration.
-
Solution: Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous medium. Ensure thorough mixing upon final dilution. The final DMSO concentration in the cell culture should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
-
Cell line sensitivity: Different cell lines may exhibit varying sensitivity to TEAD inhibitors.
-
Solution: Perform dose-response experiments to determine the optimal concentration of this compound for your specific cell line.
-
Issue 2: High background or variability in luciferase reporter assays for TEAD activity.
Possible Causes and Solutions:
-
Promoter strength: A very strong promoter driving the luciferase gene can lead to high basal activity, masking the inhibitory effects of this compound.
-
Solution: Consider using a reporter construct with a weaker promoter or titrating the amount of reporter plasmid transfected.
-
-
Transfection efficiency: Variability in transfection efficiency across wells can lead to inconsistent reporter activity.
-
Solution: Optimize your transfection protocol and consider co-transfecting a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
-
-
Cell density: Inconsistent cell seeding density can affect cell health and reporter gene expression.
-
Solution: Ensure uniform cell seeding across all wells of the plate.
-
-
Reagent stability: The luciferase substrate, luciferin, can be unstable.
-
Solution: Prepare fresh luciferase assay reagent for each experiment and protect it from light.
-
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex gently until the compound is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber vials.
-
Store the aliquots at -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in 100% DMSO to an intermediate concentration (e.g., 1 mM).
-
From the intermediate DMSO dilution, prepare the final working concentrations by diluting into pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5%. Mix thoroughly by gentle inversion immediately before adding to the cells.
-
Illustrative Stability of this compound in Solution
The following table provides illustrative data on the stability of this compound in different solvents and at various temperatures. This data is intended as a guide; actual stability may vary based on specific experimental conditions.
| Solvent | Temperature | Storage Duration | Remaining Compound (%) |
| 100% DMSO | -80°C | 6 months | >98% |
| 100% DMSO | -20°C | 1 month | >95% |
| 100% DMSO | 4°C | 1 week | ~90% |
| 100% DMSO | Room Temp (25°C) | 24 hours | ~85% |
| Cell Culture Media + 10% FBS | 37°C | 8 hours | ~70% |
| Cell Culture Media + 10% FBS | 37°C | 24 hours | ~50% |
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the degradation of this compound under various stress conditions. The goal is to generate potential degradation products and to understand the compound's intrinsic stability.[1][2]
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile (B52724) and water.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution to a final concentration of 0.1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution to a final concentration of 0.1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid this compound powder at 80°C for 48 hours.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) and visible light for 24 hours.[3][4]
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining this compound and detect any degradation products.
-
Illustrative Forced Degradation Results for this compound
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products Observed |
| 0.1N HCl, 60°C | 24 hours | ~85% | Hydrolytic product 1 |
| 0.1N NaOH, 60°C | 24 hours | ~75% | Hydrolytic product 2 |
| 3% H₂O₂, RT | 24 hours | ~60% | Oxidative product 1, Oxidative product 2 |
| 80°C (solid) | 48 hours | >95% | Minor thermal degradant |
| UV/Vis Light | 24 hours | ~90% | Minor photolytic degradant |
Visualizations
Hippo Signaling Pathway and this compound Inhibition
References
Validation & Comparative
A Comparative Guide to TEAD Inhibitors: Benchmarking TEAD-IN-12 Against Key Competitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TEAD-IN-12 with other leading TEAD inhibitors. We delve into their mechanisms of action, comparative efficacy, and the experimental frameworks used for their evaluation.
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a pivotal target in oncology. Its downstream effectors, the TEAD family of transcription factors (TEAD1-4), are frequently hyperactivated in various cancers, driving cell proliferation and survival. Consequently, the development of TEAD inhibitors has become a focal point of cancer research. This guide offers an objective comparison of a novel TEAD inhibitor, this compound, against a panel of other significant TEAD inhibitors, supported by available preclinical data.
The Hippo-YAP/TAZ-TEAD Signaling Axis: A Prime Therapeutic Target
The Hippo pathway, when active, phosphorylates and sequesters the transcriptional co-activators YAP and TAZ in the cytoplasm, preventing their nuclear translocation. In many cancers, this pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus, where they bind to TEAD transcription factors to promote the expression of pro-proliferative and anti-apoptotic genes. Disrupting the YAP/TAZ-TEAD interaction or inhibiting TEAD activity directly are therefore promising therapeutic strategies.
Overview of TEAD Inhibitors
TEAD inhibitors can be broadly classified based on their mechanism of action:
-
Palmitoylation Inhibitors: These small molecules bind to the central lipid pocket of TEAD, preventing its auto-palmitoylation, a post-translational modification crucial for TEAD stability and its interaction with YAP/TAZ. These can be further divided into:
-
Covalent Inhibitors: Form an irreversible bond with a cysteine residue in the lipid pocket.
-
Non-covalent (Reversible) Inhibitors: Bind reversibly to the lipid pocket.
-
-
YAP/TAZ-TEAD Interaction Disruptors: These molecules directly interfere with the protein-protein interaction between YAP/TAZ and TEAD at their interface.
-
PROTACs (Proteolysis Targeting Chimeras): These molecules induce the degradation of TEAD proteins.
Comparative Analysis of TEAD Inhibitors
This section provides a comparative overview of this compound and other prominent TEAD inhibitors. The data presented is collated from various preclinical studies.
This compound is an orally active TEAD inhibitor with a reported IC50 of less than 100 nM and a half-life of 3.6 hours in mice[1][2]. It is described as a benzoheterocyclic compound in patent WO2024067773A1. While specific data on its activity against individual TEAD paralogs is not yet publicly available, its potent anti-proliferative effects position it as a promising candidate for further investigation.
In Vitro Activity of TEAD Inhibitors
The following table summarizes the in vitro potency of various TEAD inhibitors against different TEAD paralogs and in cell-based assays.
| Inhibitor | Type | TEAD1 IC50 (nM) | TEAD2 IC50 (nM) | TEAD3 IC50 (nM) | TEAD4 IC50 (nM) | Cell-Based Assay IC50 (nM) (Cell Line) | Reference(s) |
| This compound | Palmitoylation Inhibitor | ND | ND | ND | ND | < 100 (Anti-proliferative) | [1][2] |
| K-975 | Covalent Palmitoylation Inhibitor | ND | ND | ND | ND | 10-20 (TEAD-Luc Reporter, NCI-H2030) | [3] |
| VT103 | Palmitoylation Inhibitor | Selective | Inactive | Inactive | Inactive | 1.2 (YAP Reporter) | |
| VT104 | Pan-Palmitoylation Inhibitor | Active | Active | Active | Active | ND | |
| SWTX-143 | Covalent Palmitoylation Inhibitor | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | 12 (TEAD Reporter, HEK293); 5-207 (Proliferation, Mesothelioma cells) | |
| TM2 | Reversible Palmitoylation Inhibitor | ND | 156 | ND | 38 | ND | |
| IAG933 | YAP/TAZ-TEAD Disruptor | Pan-disruptor | Pan-disruptor | Pan-disruptor | Pan-disruptor | 11-26 (TEAD Target Gene Inhibition, MSTO-211H & NCI-H226) | |
| IK-930 | Paralog-selective Palmitoylation Inhibitor | Selective | Less Active | Less Active | Less Active | ND | |
| VT3989 | Pan-Palmitoylation Inhibitor | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | ND |
ND: Not Disclosed in the provided search results.
In Vivo Efficacy of TEAD Inhibitors
The following table summarizes the available in vivo data for selected TEAD inhibitors.
| Inhibitor | Animal Model | Dosing | Outcome | Reference(s) |
| This compound | Mouse | Orally active, half-life 3.6h | Data not available | |
| K-975 | MPM Xenograft | 10-300 mg/kg, oral, BID | Suppressed tumor growth and provided survival benefit | |
| VT103 | NCI-H226 & NCI-H2373 Xenografts | 0.3-10 mg/kg, oral, QD | Blocked tumor growth | |
| VT104 | NCI-H226 Xenograft | 0.3-3 mg/kg, oral | Blocked tumor growth in a dose-dependent manner | |
| SWTX-143 | Mesothelioma Xenograft (subcutaneous & orthotopic) | 10, 25, 50 mg/kg, oral, QD | Induced dose-dependent tumor regression | |
| IAG933 | MSTO-211H Xenograft | Not specified | Deep tumor regression | |
| IK-930 | Hippo-altered mouse xenografts | Oral | Demonstrated anti-tumor activity | |
| VT3989 | Advanced solid tumors (Phase 1) | Oral | Showed durable antitumor responses |
Experimental Protocols for Evaluating TEAD Inhibitors
The evaluation of TEAD inhibitors typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
Key Experimental Methodologies:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This biochemical assay is used to quantify the disruption of the YAP-TEAD protein-protein interaction. Recombinant TEAD and YAP proteins are labeled with donor and acceptor fluorophores. Inhibition of the interaction leads to a decrease in the FRET signal.
-
TEAD Auto-Palmitoylation Assay: This assay measures the ability of a compound to inhibit the auto-palmitoylation of TEAD. Recombinant TEAD protein is incubated with a palmitoyl-CoA analog (e.g., a clickable alkyne analog). The incorporation of the analog is then detected, often via click chemistry followed by western blotting or fluorescence detection.
-
Luciferase Reporter Assay: Cells are transfected with a reporter construct containing a luciferase gene under the control of a TEAD-responsive promoter (e.g., 8xGTIIC). Inhibition of TEAD activity by a compound results in a decrease in luciferase expression, which is measured as a reduction in luminescence.
-
Co-immunoprecipitation (Co-IP): This cell-based assay is used to confirm the disruption of the YAP-TEAD interaction within a cellular context. Cells are treated with the inhibitor, and then either YAP or TEAD is immunoprecipitated. The co-precipitated protein is then detected by western blotting.
-
Cell Proliferation Assays: The anti-proliferative effects of TEAD inhibitors are assessed in cancer cell lines, particularly those with known Hippo pathway alterations (e.g., NF2-deficient mesothelioma cells). Cell viability is measured using assays such as MTT or CellTiter-Glo.
-
In Vivo Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. The mice are then treated with the TEAD inhibitor, and tumor growth is monitored over time. This provides an assessment of the in vivo efficacy and tolerability of the compound.
Conclusion
The landscape of TEAD inhibitors is rapidly evolving, with several promising candidates demonstrating potent anti-tumor activity in preclinical and early clinical settings. This compound, with its reported sub-100 nM anti-proliferative activity and oral bioavailability, represents an intriguing new entrant in this field. While more detailed comparative data is needed to fully assess its position relative to other inhibitors, the initial findings are encouraging.
The choice of a TEAD inhibitor for a specific research or therapeutic application will depend on several factors, including the desired mechanism of action (covalent vs. reversible, palmitoylation inhibitor vs. interaction disruptor), the target TEAD paralog(s), and the specific cancer type. The data and experimental context provided in this guide aim to assist researchers in making informed decisions as they navigate this exciting area of cancer drug discovery.
References
Head-to-Head Comparison: TEAD-IN-12 vs. K-975 in Targeting the Hippo-YAP/TAZ-TEAD Pathway
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent TEAD Inhibitors
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key therapeutic target in oncology. Its dysregulation frequently leads to the nuclear translocation and activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In the nucleus, YAP/TAZ interact with the TEAD (TEA Domain) family of transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration. The development of small molecule inhibitors targeting the YAP/TAZ-TEAD interface is a rapidly advancing field. This guide provides a head-to-head comparison of two such inhibitors, Tead-IN-12 and K-975, based on currently available experimental data.
Executive Summary
This comparison guide synthesizes the known attributes of this compound and K-975, focusing on their mechanism of action, potency, selectivity, and preclinical efficacy. While extensive data is available for K-975, a covalent pan-TEAD inhibitor, information regarding this compound is presently limited, primarily sourced from patent literature. This guide aims to provide a clear, data-driven comparison to aid researchers in their evaluation of these compounds for further investigation.
Mechanism of Action
K-975 is a well-characterized covalent pan-TEAD inhibitor . X-ray crystallography has revealed that K-975 forms a covalent bond with a conserved cysteine residue located within the central palmitate-binding pocket of TEAD proteins.[1][2][3] This pocket is essential for the auto-palmitoylation of TEADs, a post-translational modification crucial for their stable interaction with YAP and TAZ. By covalently modifying this cysteine, K-975 allosterically inhibits the TEAD-YAP/TAZ protein-protein interaction, thereby suppressing downstream gene transcription.[1][2][3]
The mechanism of action for This compound is not yet publicly detailed. It is described as a TEAD inhibitor, but whether it acts via a covalent or non-covalent binding mode has not been specified in the available literature.[4][5] Further studies are required to elucidate its precise binding mechanism and interaction with the TEAD proteins.
Signaling Pathway and Inhibitor Action
The Hippo pathway's core kinase cascade, when active, phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. In many cancers, this pathway is inactivated, allowing unphosphorylated YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors, driving oncogenic gene expression. Both this compound and K-975 are designed to disrupt this critical interaction.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and K-975. Direct comparison is challenging due to the limited information on this compound and potential variations in experimental conditions.
Table 1: In Vitro Potency
| Compound | Assay Type | Cell Line(s) | IC50 / GI50 | Reference(s) |
| This compound | Not Specified | Not Specified | < 100 nM | [4][5] |
| K-975 | Cell Proliferation | NCI-H226 (MPM) | 30 nM (GI50) | [1] |
| Cell Proliferation | MSTO-211H (MPM) | 50 nM (GI50) | [1] | |
| Cell Proliferation | NCI-H2052 (MPM) | 180 nM (GI50) | [1] | |
| CTGF Reporter Assay | NCI-H661 (NSCLC) | Potent Inhibition | [1][3] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Tumor Type | Dosing and Schedule | Outcome | Reference(s) |
| This compound | Mouse | Not Specified | Orally active, half-life of 3.6 h | Data not available | [4][5] |
| K-975 | NCI-H226 Xenograft | Malignant Pleural Mesothelioma | 10, 30, 100, 300 mg/kg, p.o., BID for 14 days | Dose-dependent tumor growth inhibition | [1] |
| MSTO-211H Xenograft | Malignant Pleural Mesothelioma | 30, 100, 300 mg/kg, p.o., BID for 14 days | Dose-dependent tumor growth inhibition | [1] | |
| NCI-H226 Orthotopic | Malignant Pleural Mesothelioma | Not specified | Significant survival benefit | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of results. Below are outlines of key assays used in the evaluation of TEAD inhibitors.
Cell Proliferation Assay (for K-975)
-
Cell Lines: A panel of malignant pleural mesothelioma (MPM) cell lines, including NCI-H226, MSTO-211H, and NCI-H2052, were used.[1]
-
Method: Cells were seeded in 96-well plates and treated with a serial dilution of K-975 for 144 hours.[1]
-
Readout: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The concentration of inhibitor that causes 50% growth inhibition (GI50) was calculated from dose-response curves.
CTGF Reporter Assay (for K-975)
-
Cell Line: NCI-H661 (non-small cell lung cancer) cells stably transfected with a reporter plasmid containing the CTGF promoter driving luciferase expression.[1][3]
-
Method: Cells were treated with the test compound for a specified period (e.g., 24 hours).
-
Readout: Luciferase activity was measured as a proxy for TEAD transcriptional activity.
-
Selectivity: To assess selectivity, a counterscreen using a reporter driven by a non-TEAD responsive promoter (e.g., NRF2) can be employed.[6]
In Vivo Xenograft Studies (for K-975)
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) were used.
-
Tumor Implantation: Human cancer cells (e.g., NCI-H226 or MSTO-211H) were subcutaneously injected into the flanks of the mice. For orthotopic models, cells were implanted in the relevant organ (e.g., thoracic cavity for MPM).[1]
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups. K-975 was administered orally (p.o.) twice daily (BID) for a defined period.[1]
-
Efficacy Endpoints: Tumor volume was measured regularly with calipers. For survival studies, the time to a predetermined endpoint (e.g., tumor size limit) was recorded.
-
Pharmacodynamic Markers: At the end of the study, tumors can be harvested to assess target engagement by measuring the expression of TEAD downstream target genes (e.g., CTGF, CYR61) via qRT-PCR or western blot.
Discussion and Future Directions
K-975 has been extensively profiled as a potent, covalent pan-TEAD inhibitor with demonstrated anti-tumor activity in preclinical models of malignant pleural mesothelioma.[1][2][3] Its mechanism of action is well-understood, providing a solid foundation for its further development.
This compound is an emerging TEAD inhibitor with reported sub-100 nM potency.[4][5] However, critical information regarding its binding mode, selectivity, and the specific context of its reported IC50 value is currently lacking in the public domain. To enable a comprehensive and direct comparison with K-975 and other TEAD inhibitors, further experimental data on this compound is necessary.
For researchers in the field, future studies should aim to:
-
Elucidate the binding mechanism of this compound (covalent vs. non-covalent) and its specific binding site on TEAD.
-
Determine the selectivity profile of this compound across the four TEAD isoforms (TEAD1-4).
-
Conduct head-to-head in vitro and in vivo studies comparing this compound and K-975 under identical experimental conditions to provide a direct assessment of their relative potency and efficacy.
-
Investigate the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models.
A thorough understanding of these parameters will be essential for the continued development and potential clinical translation of these promising therapeutic agents targeting the Hippo-YAP/TAZ-TEAD pathway.
References
- 1. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
A Comparative Analysis of TEAD Inhibitors: Tead-IN-12 versus VT104
In the landscape of targeted cancer therapy, the Hippo-YAP signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final nuclear effectors of this pathway. Consequently, the development of TEAD inhibitors represents a promising therapeutic strategy. This guide provides a detailed comparison of two such inhibitors, Tead-IN-12 and VT104, based on currently available data.
It is important to note that VT104 is a well-characterized compound with extensive data published in peer-reviewed journals. In contrast, information regarding this compound is primarily derived from patent literature and vendor-supplied data, and as such, detailed experimental protocols and comprehensive in vivo efficacy data are not as readily available in the public domain.
Mechanism of Action
Both this compound and VT104 are small molecule inhibitors of TEAD transcription factors. However, their specific mechanisms of action, as publicly detailed, show some differences.
This compound is described as an orally active TEAD inhibitor.[1][2][3] While its direct binding target and mechanism of inhibition are not explicitly detailed in the available search results, it is implied to disrupt the function of TEAD.
VT104 is a potent, orally active, pan-TEAD auto-palmitoylation inhibitor.[4][5] It functions by binding to a central lipid pocket within the TEAD protein. This binding prevents the auto-palmitoylation of TEAD, a crucial post-translational modification required for its stability and subsequent interaction with the transcriptional co-activators YAP and TAZ.[4][6] By inhibiting this interaction, VT104 effectively suppresses TEAD-dependent gene transcription.[4]
In Vitro Efficacy
Available in vitro data highlights the potency of both inhibitors.
| Parameter | This compound | VT104 |
| IC50 | <100 nM[1][2][3] | Not explicitly stated in a single value, but potent at nanomolar concentrations in NF2-deficient mesothelioma cells.[4] |
| Target Cells | Not specified in available data. | NF2-deficient mesothelioma cell lines (e.g., NCI-H226).[4][5] |
| Observed Effect | Anti-proliferative activity.[2] | Inhibition of TEAD1 and TEAD3 palmitoylation, and suppression of cell proliferation.[4][5] |
Experimental Protocols:
VT104 - Cell-Based TEAD Palmitoylation Assay: A detailed protocol for a similar assay has been described.[6] Briefly, HEK293T cells are transfected with plasmids expressing Myc-tagged TEAD proteins. The cells are then incubated with the test compound (e.g., VT104) and an alkyne-labeled palmitate analog. Following incubation, the TEAD proteins are immunoprecipitated using an anti-Myc antibody. The incorporated alkyne-palmitate is then conjugated to a biotin (B1667282) azide (B81097) via a "click chemistry" reaction. The level of palmitoylation is subsequently detected and quantified by a streptavidin-based Western blot analysis.[6]
This compound - Cell Proliferation Assay: While the specific protocol for determining the IC50 of this compound is not detailed in the available patent information, a standard cell proliferation assay such as the MTT or CellTiter-Glo® assay is typically used. In such assays, cancer cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor. After a set incubation period, a reagent is added that is converted into a detectable signal (colorimetric or luminescent) by metabolically active cells. The signal intensity is proportional to the number of viable cells, allowing for the calculation of the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
Pharmacokinetics
Pharmacokinetic profiles are crucial for determining the dosing regimen and potential in vivo efficacy of a drug candidate.
| Parameter | This compound | VT104 |
| Administration | Orally active[1][2][3] | Orally active[4][5] |
| Half-life (mouse) | 3.6 hours[1][2][3] | 24.2 hours[4] |
| Oral Bioavailability (mouse) | Not available | 78%[4] |
In Vivo Efficacy
In vivo studies in animal models are essential for evaluating the anti-tumor activity of cancer therapeutics.
This compound: No in vivo efficacy data for this compound is publicly available at this time.
VT104: VT104 has demonstrated significant anti-tumor efficacy in a human mesothelioma NCI-H226 cell-derived xenograft (CDX) model.[4][5]
-
Once-daily oral administration at 1 mg/kg significantly blocked tumor growth.[4]
-
Doses of 3 mg/kg and 10 mg/kg resulted in tumor regression.[4]
-
The 3 mg/kg dose was well-tolerated with no significant impact on animal body weight, whereas the 10 mg/kg dose led to a cessation of body weight gain.[4]
Experimental Protocols:
VT104 - In Vivo Xenograft Model: A standard protocol for a subcutaneous xenograft model involves the following steps:
-
Cell Culture and Implantation: NCI-H226 human mesothelioma cells are cultured and then subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, different doses of VT104).
-
Drug Administration: VT104 is formulated for oral gavage and administered daily at the specified doses.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Summary and Conclusion
Both this compound and VT104 are promising orally active TEAD inhibitors. Based on the available data, VT104 appears to be a more extensively characterized compound with a well-defined mechanism of action as a pan-TEAD auto-palmitoylation inhibitor. Its long half-life and high oral bioavailability in mice translate to significant in vivo anti-tumor efficacy at well-tolerated doses.
This compound demonstrates high potency in vitro with an IC50 of less than 100 nM.[1][2][3] However, its shorter half-life of 3.6 hours in mice may necessitate more frequent dosing in in vivo settings.[1][2][3] A comprehensive comparison of the in vivo efficacy of this compound and VT104 is not possible without further publicly available data for this compound.
For researchers and drug development professionals, VT104 currently offers a more robust dataset for evaluating its potential as a therapeutic agent. Further publication of data on this compound, including its specific mechanism of TEAD inhibition and in vivo efficacy, will be crucial for a more direct and thorough comparison between these two promising molecules.
References
- 1. The Hippo-YAP signaling pathway and contact inhibition of growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of the Hippo/YAP pathway in the physiological activities and lesions of lens epithelial cells [frontiersin.org]
- 3. sanguinebio.com [sanguinebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
TEAD-IN-12: A Comparative Analysis of Binding Affinity Against Known TEAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of TEAD-IN-12 with other known inhibitors of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors. The information is presented to assist researchers in evaluating this compound for their specific research and development needs. All quantitative data is summarized in clear, structured tables, and detailed experimental methodologies for key binding affinity assays are provided.
Introduction to TEAD Inhibition
The TEAD family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway.[1][2] They act as transcriptional switches that, when complexed with the co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), drive the expression of genes involved in cell proliferation, survival, and organ size.[2][3] Dysregulation of the Hippo pathway and subsequent activation of the YAP/TAZ-TEAD complex are implicated in the development and progression of various cancers.[3] Consequently, inhibiting the interaction between YAP/TAZ and TEAD, or directly targeting TEAD function, has emerged as a promising therapeutic strategy. This compound is an orally active TEAD inhibitor.
Comparative Binding Affinity of TEAD Inhibitors
The binding affinity of TEAD inhibitors is a critical parameter for assessing their potency and potential therapeutic efficacy. This is commonly quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the reported binding affinities of this compound and a selection of other known TEAD inhibitors.
| Inhibitor | Target(s) | Assay Type | IC50 / Kd | Reference |
| This compound | TEAD | Not Specified | <100 nM | |
| MGH-CP1 | pan-TEAD | Luciferase Reporter Assay | 1.68 µM | |
| MGH-CP12 | pan-TEAD | Luciferase Reporter Assay | 0.91 µM | |
| Compound 14 | TEADs | Reporter Gene Assay | 14 ± 4 nM | |
| Compound 17 | TEAD1, TEAD3 | ELISA | 14 nM (TEAD1), 4 nM (TEAD3) | |
| Compound 18 | pan-TEAD | ELISA | 3.4 - 15.5 nM | |
| Compound 22 | TEAD | Reporter Gene Assay | 17 ± 5 nM | |
| JM7 | YAP-TEAD Interaction | Luciferase Reporter Assay | 972 nM | |
| K-975 | YAP1/TAZ-TEAD Interaction | Not Specified | Not Specified | |
| VT3989 | YAP/TAZ-TEAD Interaction | Not Specified | Not Specified |
Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is "on," a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. This phosphorylation promotes their cytoplasmic retention and degradation, thus preventing them from entering the nucleus. In the "off" state, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of target genes that promote cell growth and proliferation.
Experimental Protocols
The following are generalized protocols for key assays used to determine the binding affinity of TEAD inhibitors. Specific details may vary between laboratories and experimental setups.
TEAD Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of TEAD. Inhibition of TEAD results in a decrease in luciferase signal.
Workflow:
Protocol:
-
Cell Seeding: Seed HEK293T cells, or another suitable cell line, stably expressing a TEAD-responsive firefly luciferase reporter construct into 96-well plates.
-
Transfection (Optional): Co-transfect cells with plasmids expressing YAP or TAZ to ensure robust TEAD-dependent luciferase expression.
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the TEAD inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer. A Renilla luciferase reporter can be co-transfected as an internal control for normalization.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) and plot the inhibitor concentration versus the percentage of inhibition. Calculate the IC50 value using a suitable software.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This biophysical assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.
Protocol:
-
Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified TEAD protein, a fluorescent dye (e.g., SYPRO Orange), and the TEAD inhibitor at various concentrations.
-
Instrumentation: Place the plate in a real-time PCR instrument.
-
Thermal Denaturation: Gradually increase the temperature of the plate, typically from 25°C to 95°C, while continuously monitoring the fluorescence.
-
Data Acquisition: As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. The shift in Tm in the presence of the inhibitor compared to the vehicle control indicates binding.
TEAD Palmitoylation Assay
This assay determines the ability of an inhibitor to block the autopalmitoylation of TEAD, a post-translational modification essential for its stability and function.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293A) and treat them with the TEAD inhibitor and a palmitic acid analog containing a chemical handle (e.g., an alkyne group).
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the TEAD protein.
-
Click Chemistry: Perform a click chemistry reaction to attach a reporter molecule (e.g., biotin-azide) to the alkyne handle on the incorporated palmitic acid analog.
-
Detection: Detect the level of palmitoylated TEAD by western blot using streptavidin-HRP (for biotin) or a specific antibody against the reporter molecule.
-
Analysis: Compare the level of palmitoylation in inhibitor-treated cells to that in vehicle-treated cells to determine the inhibitory effect.
References
A Comparative Guide: The Advantages of Non-Covalent TEAD Inhibitors Over Covalent Counterparts in Hippo Pathway-Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of non-covalent and covalent TEAD inhibitors, a promising class of therapeutics targeting the Hippo signaling pathway. As the specific non-covalent inhibitor "Tead-IN-12" is not documented in current scientific literature, this guide will focus on the broader advantages of the non-covalent class, supported by experimental data from representative compounds.
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in the development and progression of various cancers.[1][2][3][4] The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the ultimate effectors of this pathway.[1] In a state of pathway-inactivation, the coactivators YAP and TAZ translocate to the nucleus and bind to TEADs, initiating a transcriptional program that promotes cell proliferation and inhibits apoptosis. Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a compelling strategy for cancer therapy.
Both non-covalent and covalent inhibitors targeting TEAD have been developed, with the majority binding to a conserved palmitoylation pocket on TEAD proteins. While covalent inhibitors offer the allure of high potency and prolonged target engagement, non-covalent inhibitors present a distinct set of advantages that are increasingly recognized as beneficial for therapeutic development.
The Hippo Signaling Pathway: A Target for Cancer Therapy
The Hippo pathway is a complex signaling cascade that ultimately controls the nuclear localization of the transcriptional co-activators YAP and TAZ. When the pathway is active, a kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation. When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and proliferation.
References
- 1. Practical Fragments: Fragments vs TEAD: noncovalent this time [practicalfragments.blogspot.com]
- 2. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 4. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors | Corsello Laboratory [corsellolab.stanford.edu]
Synergistic Potential of TEAD Inhibition: A Comparative Guide to Combination Therapies
The emergence of TEAD inhibitors, such as Tead-IN-12, marks a significant advancement in targeting the Hippo signaling pathway, a critical regulator of cell proliferation and organ size that is often dysregulated in cancer. While monotherapy with TEAD inhibitors shows promise, preclinical evidence strongly suggests that their true therapeutic potential may be unlocked through synergistic combinations with other anti-cancer agents. This guide provides a comparative overview of the synergistic effects observed when TEAD inhibitors are combined with other cancer drugs, supported by available experimental data and detailed methodologies. Due to the limited public data specifically for this compound, this guide will leverage data from structurally and mechanistically similar TEAD inhibitors, such as MGH-CP1 and IAG933, to illustrate the synergistic potential of this class of drugs.
Combination Strategies and Supporting Data
Preclinical studies have identified several classes of drugs that exhibit synergistic anti-cancer effects when combined with TEAD inhibitors. These include inhibitors of the PI3K/AKT and MAPK signaling pathways.
Synergy with AKT Inhibitors
Inhibition of the TEAD-YAP complex can lead to a feedback activation of the PI3K/AKT signaling pathway, a key survival mechanism for cancer cells. This provides a strong rationale for the combination of TEAD and AKT inhibitors.
Quantitative Data Summary: TEAD Inhibitor (MGH-CP1) and AKT Inhibitor (Ipatasertib)
| Cancer Cell Line | Drug Combination | Observed Effect | Synergy Assessment |
| DLD1 (Colorectal) | MGH-CP1 + Ipatasertib | Enhanced cell death | Strong Synergy (Positive Bliss Score)[1] |
| HCT116 (Colorectal) | MGH-CP1 + Ipatasertib | Enhanced cell death | Strong Synergy (Positive Bliss Score)[1] |
| H226 (Mesothelioma) | MGH-CP1 + Ipatasertib | Enhanced cell death | Strong Synergy (Positive Bliss Score)[1] |
| H1299 (Lung) | MGH-CP1 + Ipatasertib | Enhanced cell death | Strong Synergy (Positive Bliss Score)[1] |
| Huh7 (Liver) | MGH-CP1 + Ipatasertib | Enhanced cell death | Strong Synergy (Positive Bliss Score)[1] |
| HUTU80 (Duodenal) | MGH-CP1 + Ipatasertib | Enhanced cell death | Strong Synergy (Positive Bliss Score) |
Note: The synergy was visually represented by heatmaps of Bliss scores in the source study, where positive scores indicate synergy. Specific numerical values for Bliss scores and Combination Indices were not provided in a tabular format.
Synergy with MAPK Pathway Inhibitors
The MAPK pathway is another crucial signaling cascade frequently dysregulated in cancer. Preclinical evidence indicates that combining TEAD inhibitors with inhibitors of key components of this pathway, such as KRAS and EGFR, can lead to enhanced anti-tumor activity.
Quantitative Data Summary: TEAD Inhibitor (IAG933) and KRAS G12C Inhibitor (JDQ443)
| Cancer Model | Treatment | Outcome |
| NCI-H2122 NSCLC Xenograft | JDQ443 + IAG933 | Deepened tumor response compared to JDQ443 alone |
| 2094-HX NSCLC PDX | JDQ443 + IAG933 | Enhanced anti-tumor efficacy with no tumor regrowth after treatment cessation |
Quantitative Data Summary: TEAD Inhibitor (IAG933) and Other MAPK Pathway Inhibitors
| Cancer Model | Drug Combination | Observed Effect |
| NCI-H1975 (EGFR-mutant NSCLC) CDX | IAG933 + Osimertinib | Enhanced antitumor benefit leading to rapid tumor regression |
| EBC-1 (MET-amplified Lung Cancer) CDX | IAG933 + Capmatinib | Profound tumor shrinkage |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of TEAD inhibitors with other targeted therapies are rooted in the interconnectedness of cellular signaling pathways that drive cancer cell proliferation and survival.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often not fully available in the publications. However, the following are standardized methodologies for the key assays used to determine synergistic effects.
3D Tumor Spheroid Viability Assay
This assay is used to assess the effect of drug combinations on the viability of cancer cells grown in a three-dimensional culture, which more closely mimics an in vivo tumor environment.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into ultra-low attachment round-bottom 96-well plates at a density of 1,000-5,000 cells per well.
-
Spheroid Formation: Plates are incubated for 48-72 hours to allow for the formation of compact spheroids.
-
Drug Treatment: Spheroids are treated with a dilution series of this compound, the combination drug, and the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for an additional 72-144 hours.
-
Viability Assessment: Cell viability is determined using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP content.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and dose-response curves are generated to calculate IC50 values. Synergy is quantified using methods like the Chou-Talalay combination index (CI) or by calculating the Bliss synergy score.
In Vivo Xenograft Tumor Model
This model is crucial for evaluating the efficacy of drug combinations in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups: Vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug. Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., t-test, ANOVA) is used to compare the tumor growth inhibition between the different groups.
Conclusion
The preclinical data for TEAD inhibitors strongly support a therapeutic strategy that combines them with inhibitors of key cancer-driving pathways, particularly the PI3K/AKT and MAPK pathways. While specific quantitative data for this compound in combination therapies is still emerging, the consistent and potent synergistic effects observed with other TEAD inhibitors like MGH-CP1 and IAG933 provide a compelling rationale for the continued investigation of this compound in combination regimens. The experimental frameworks outlined in this guide provide a basis for the design and interpretation of future studies aimed at validating and optimizing these promising combination therapies for clinical application.
References
Cross-Validation of TEAD Inhibitor Efficacy with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of transcriptional enhanced associate domain (TEAD) proteins presents a promising therapeutic strategy for cancers driven by dysregulated Hippo pathway signaling. Small molecule inhibitors, such as TEAD inhibitors, offer a powerful tool to probe this pathway and develop novel cancer therapies. However, ensuring the on-target efficacy and specificity of these inhibitors is paramount. This guide provides a comparative overview of cross-validating the pharmacological inhibition of TEAD with genetic knockdown approaches, using a representative TEAD inhibitor as an illustrative example.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a critical signaling cascade that regulates organ size, cell proliferation, and apoptosis.[1][2][3] When the Hippo pathway is active, it phosphorylates and promotes the cytoplasmic sequestration of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[1] In the inactive state of the Hippo pathway, YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[1] Dysregulation of this pathway, often leading to YAP/TAZ-TEAD hyperactivation, is a common driver of tumorigenesis.
References
Comparing the in vivo efficacy of Tead-IN-12 to other compounds
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a promising target in oncology. Its dysregulation frequently leads to the activation of the transcriptional coactivators YAP and TAZ, which then bind to the TEA domain (TEAD) family of transcription factors to drive cancer cell proliferation and survival. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a focal point for novel cancer therapeutic strategies. This guide provides an objective comparison of the in vivo efficacy of several emerging TEAD inhibitors, including IAG933, VT3989, BPI-460372, and TEAD-targeting PROTACs, supported by available preclinical and clinical data.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by sequestering them in the cytoplasm for degradation.[1] In many cancers, this pathway is disrupted, leading to the translocation of YAP/TAZ into the nucleus, where they bind to TEAD transcription factors.[1] This complex then initiates the transcription of genes that promote cell proliferation and inhibit apoptosis. TEAD inhibitors aim to disrupt this process, thereby suppressing tumor growth.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for TEAD inhibitors.
In Vivo Efficacy Comparison of TEAD Inhibitors
The following tables summarize the available in vivo efficacy data for several TEAD inhibitors. It is important to note that these studies were conducted independently under varying experimental conditions, which should be considered when comparing the results.
Small Molecule Inhibitors
| Compound | Mechanism of Action | Animal Model | Tumor Model | Dosing Regimen | Key Efficacy Results | Reference(s) |
| IAG933 | YAP/TAZ-TEAD Interaction Inhibitor | Mice | MSTO-211H Xenograft | 30 mg/kg/day, oral | Complete tumor regression. | [2][3][4] |
| Rats | MSTO-211H Xenograft | 3-30 mg/kg, oral, once daily for 2 weeks | Tumor regression. | |||
| Mice | NCI-H2122 NSCLC Xenograft | Combination with JDQ443 (KRAS G12C inhibitor) | Deepened response to JDQ443. | |||
| VT3989 | TEAD Autopalmitoylation Inhibitor | Mice | NCI-H226 Xenograft | 3 mg/kg, once daily | Blocked tumor growth. | |
| Mice | HCC827 CDX Model | 10 mg/kg or 30 mg/kg, oral, once daily (in combination with osimertinib) | Significant combination effect with osimertinib. | |||
| Mice | NCI-H1975 CDX Model | Combination with osimertinib | Enhanced efficacy of osimertinib. | |||
| BPI-460372 | Covalent TEAD1/3/4 Inhibitor | Mice | NF2-deficient or LATS1/2 mutation xenograft models | Not specified | Significantly suppressed tumor growth. |
TEAD-Targeting PROTACs
| Compound | Mechanism of Action | Animal Model | Tumor Model | Dosing Regimen | Key Efficacy Results | Reference(s) |
| H122 (compound 40) | TEAD Degrader (PROTAC) | Mice | MSTO-211H Xenograft | Not specified | Robust antitumor efficacy. | |
| Compound 27 | TEAD Degrader (PROTAC) | Not specified | Not specified | Not specified | Potent antiproliferative activity against NF2-deficient NCI-H226 cells. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized workflows based on the methodologies described in the cited literature.
Caption: A generalized workflow for in vivo efficacy studies of TEAD inhibitors.
Key Methodological Components:
-
Animal Models: Studies commonly utilize immunodeficient mice (e.g., nude mice) or rats.
-
Cell Lines and Xenografts: Human cancer cell lines with known Hippo pathway alterations, such as MSTO-211H (mesothelioma, LATS1/LATS2 loss of function), NCI-H226 (mesothelioma, NF2 loss of function), NCI-H1975, and HCC827 (non-small cell lung cancer), are frequently used to establish subcutaneous or orthotopic xenografts.
-
Compound Administration: Test compounds are typically administered orally (e.g., by oral gavage) once daily.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition/Regression: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition (TGI) or tumor regression is calculated.
-
Pharmacodynamic (PD) Biomarkers: Inhibition of TEAD target gene expression (e.g., CTGF, CYR61, ANKRD1) in tumor tissue is often assessed by RT-qPCR to confirm target engagement.
-
Tolerability: Animal body weight and general health are monitored throughout the study to assess the toxicity of the treatment.
-
-
Statistical Analysis: Appropriate statistical methods are used to determine the significance of the observed differences in tumor growth between treatment and control groups.
Clinical Translation
Several TEAD inhibitors have progressed to clinical trials, demonstrating the therapeutic potential of targeting this pathway.
| Compound | Phase of Development | Target Population | Key Clinical Findings | Reference(s) |
| VT3989 | Phase 1/2 | Patients with advanced solid tumors, enriched for mesothelioma and tumors with NF2 mutations. | Favorable safety profile. In patients with mesothelioma treated at clinically optimized doses, the overall response rate (ORR) was 26-32%, with a disease control rate of 86%. | |
| IAG933 | Phase 1 | Patients with advanced mesothelioma, NF2/LATS1/2-mutated tumors, and tumors with YAP/TAZ fusions. | Well-tolerated with evidence of clinical activity. A confirmed partial response was observed in 5 out of 30 patients with pleural mesothelioma at specific dosing schedules. | |
| BPI-460372 | Phase 1 | Patients with solid tumors harboring Hippo pathway alterations. | Good safety profile with preliminary efficacy observed in patients with malignant mesothelioma, lung adenocarcinoma, and lung squamous cell carcinoma. |
Conclusion
The landscape of TEAD inhibitors is rapidly evolving, with several compounds demonstrating promising in vivo anti-tumor efficacy in preclinical models and early clinical trials. While direct comparisons are challenging due to the variability in study designs, the available data suggest that both direct YAP/TAZ-TEAD interaction inhibitors and TEAD autopalmitoylation inhibitors can effectively suppress tumor growth in cancers with a dysregulated Hippo pathway. The development of TEAD-targeting PROTACs represents another innovative approach to eliminate TEAD protein and inhibit downstream signaling. As more data from ongoing and future studies become available, a clearer picture of the comparative efficacy and optimal clinical application of these novel agents will emerge, offering new hope for patients with cancers driven by Hippo pathway alterations.
References
- 1. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]
- 3. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Current Small Molecule TEAD Inhibitors, Featuring Tead-IN-12
For Researchers, Scientists, and Drug Development Professionals
The TEA Domain (TEAD) family of transcription factors, central players in the Hippo signaling pathway, have emerged as critical targets in oncology. Dysregulation of the Hippo pathway often leads to the nuclear translocation of transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which then bind to TEAD proteins.[1][2][3][4] This interaction drives the expression of genes that promote cell proliferation, survival, and migration, contributing to tumorigenesis and therapy resistance in a variety of cancers.[5][6][7] Consequently, the development of small molecules that inhibit TEAD activity is a highly pursued therapeutic strategy.
This guide provides a comparative overview of current small molecule TEAD inhibitors, with a special focus on Tead-IN-12. It includes a summary of their mechanisms, supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a crucial signaling network that controls organ size and tissue homeostasis by regulating cell proliferation and apoptosis.[1][2] In its "on state," a core kinase cascade (comprising MST1/2 and LATS1/2) phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[2][4] When the Hippo pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4), activating gene expression programs that can lead to cancer development when aberrantly sustained.[1][2][8]
Mechanisms of TEAD Inhibition
Small molecule inhibitors have been developed to target TEAD activity through several distinct mechanisms:
-
Inhibition of TEAD Auto-Palmitoylation: TEAD activity and stability are dependent on auto-palmitoylation, a post-translational modification where a palmitate molecule binds to a conserved cysteine residue within a central lipid pocket.[2][9][10][11] Inhibitors targeting this pocket can prevent palmitoylation, leading to TEAD instability and degradation, thereby indirectly blocking YAP/TAZ-TEAD complex formation.[9][10][12]
-
Disruption of YAP/TAZ-TEAD Interaction: Other compounds are designed to directly interfere with the protein-protein interaction (PPI) between YAP/TAZ and TEAD.[13][14] Given the large and shallow binding interface, this has been a challenging approach, but successful examples like IAG933 are emerging.[14]
-
Covalent Inhibition: Some inhibitors form a covalent bond with specific residues, often the conserved cysteine in the palmitate-binding pocket, leading to irreversible inhibition.[5][11] This can enhance potency and selectivity.[15]
-
Allosteric Inhibition: Certain molecules bind to the TEAD lipid pocket and, instead of simply occupying the space, induce a conformational change that allosterically prevents the binding of YAP/TAZ at a different site.[16]
Featured Inhibitor: this compound
This compound (also referred to as 58B) is a recently disclosed, orally active TEAD inhibitor.[17][18] Publicly available information, primarily from commercial vendors and a patent application, characterizes it as a potent inhibitor with an in vitro IC50 of less than 100 nM.[17][18] In mouse studies, it has demonstrated a half-life of 3.6 hours.[17][18] While detailed peer-reviewed experimental data on its specific mechanism and selectivity profile are not yet widely available, its potency and oral bioavailability mark it as a noteworthy compound in the field.
Comparative Analysis of Small Molecule TEAD Inhibitors
The following table summarizes key data for this compound and other prominent small molecule TEAD inhibitors, providing a comparative snapshot of their properties and activities.
| Inhibitor | Mechanism of Action | Potency (IC50) | Cellular Activity | Selectivity | In Vivo Activity | Reference(s) |
| This compound | TEAD Inhibitor | <100 nM | Not specified in detail | Not specified | Orally active, t½ = 3.6h in mouse | [18] |
| IAG933 | Direct YAP/TAZ-TEAD PPI Inhibitor | Not specified | Inhibits TEAD-driven transcription, induces cancer cell killing | Pan-TEAD | Dose-proportional tumor regression in mesothelioma models | [14] |
| GNE-7883 | Allosteric Pan-TEAD Inhibitor | 2 nM (TEAD1), 4 nM (TEAD4) - Lipid Displacement Assay | Inhibits YAP/TAZ-TEAD dependent transcription | Pan-TEAD | Antitumor activity, overcomes KRAS G12C inhibitor resistance | [16] |
| MYF-03-176 (Compound 22) | Covalent TEAD Inhibitor | 17 ± 5 nM (TEAD transcription) | Inhibits TEAD-regulated gene expression and proliferation of TEAD-dependent cell lines | Selective | Not specified | [5][11] |
| JM7 | TEAD Palmitoylation Inhibitor | 972 nM (YAP transcriptional reporter) | Inhibits YAP target gene expression, impairs proliferation, colony-formation, and migration | Binds directly to TEAD1-4 | Not specified | [9][10] |
| Celastrol | YAP-TEAD PPI Inhibitor | ~25 µM (Co-IP) | Inhibits CTGF and CYR61 expression, reduces cell proliferation and migration | Not specified | Not specified | [19] |
| MRK-A | Allosteric YAP/TAZ-TEAD Inhibitor | 8.4 nM (TEAD reporter assay) | Suppresses transcription of endogenous TEAD target genes (CYR61, CTGF) | Highly selective (>1000x vs 350+ kinases) | Suitable for daily oral dosing in mice | [20] |
Key Experimental Methodologies
The characterization of TEAD inhibitors relies on a suite of biochemical and cellular assays. Below are detailed protocols for some of the most common and critical experiments.
TEAD-dependent Luciferase Reporter Assay
This is a widely used cell-based assay to screen for and quantify the activity of compounds that inhibit the transcriptional output of the YAP/TAZ-TEAD complex.[7][21]
Principle: A reporter plasmid is constructed containing a luciferase gene (e.g., Firefly luciferase) downstream of multiple tandem repeats of a TEAD-binding DNA sequence (e.g., 8xGTIIC).[7][21] When the YAP-TEAD complex is active, it binds to these sequences and drives luciferase expression. Inhibitors of the pathway will reduce the luminescent signal. A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is co-transfected to normalize for cell viability and transfection efficiency.[21]
Protocol:
-
Cell Culture & Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with the TEAD-responsive Firefly luciferase reporter plasmid and the constitutive Renilla luciferase control plasmid. For higher signal, cells can be co-transfected with a plasmid encoding a constitutively active YAP mutant (e.g., YAP-5SA).[21]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound (e.g., this compound) or vehicle control (e.g., DMSO). Incubate for an additional 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.[22]
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to confirm whether a compound directly disrupts the physical interaction between YAP and TEAD proteins within a cellular context.[19][21]
Principle: An antibody against one protein (e.g., YAP) is used to pull that protein out of a cell lysate. If another protein (e.g., TEAD) is bound to the first, it will be pulled down as well. The presence of the second protein in the immunoprecipitated complex is then detected by Western blotting. A successful inhibitor will reduce the amount of co-precipitated protein.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., NF2-deficient H226 cells, which have high endogenous YAP/TEAD activity) and treat with the test compound or vehicle for a specified time (e.g., 4-6 hours).[20][23]
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cleared cell lysate with an antibody targeting either YAP or TEAD (e.g., anti-YAP) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both YAP (to confirm successful pulldown) and TEAD (to detect the co-precipitated protein). A reduced TEAD signal in the compound-treated lane compared to the control indicates disruption of the interaction.[20][23]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound with its protein target in a cellular environment.[9]
Principle: The binding of a ligand (inhibitor) typically stabilizes its target protein, increasing the temperature required to denature it. In CETSA, cells or cell lysates are treated with the compound, heated to a range of temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift to a higher melting temperature in the presence of the compound indicates direct binding.
Protocol:
-
Treatment: Treat intact cells or cell lysate with the test compound or vehicle control.
-
Heating: Aliquot the samples and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.
-
Quantification: Analyze the amount of soluble TEAD protein in the supernatant of each sample by Western blot or other protein quantification methods.
-
Data Analysis: Plot the fraction of soluble TEAD protein against temperature for both treated and untreated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.[20][23]
Cell Proliferation/Viability Assays
These assays determine the functional consequence of TEAD inhibition on cancer cell growth.
Principle: Assays like the MTT or CellTiter-Glo measure metabolic activity as a proxy for cell viability and proliferation.[16][21] A clonogenic assay measures the ability of a single cell to grow into a colony, assessing long-term survival.[20][21]
Protocol (MTT Assay Example):
-
Cell Seeding: Seed cancer cells with hyperactive Hippo signaling (e.g., NF2-deficient mesothelioma cells) in 96-well plates.[12]
-
Treatment: After allowing cells to adhere, treat them with a range of concentrations of the TEAD inhibitor.
-
Incubation: Incubate the cells for a period of 3-5 days.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 7. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hippo Signaling Pathway: Yap1 and Taz Control Development | Bio-Techne [bio-techne.com]
- 9. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 10. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors | Corsello Laboratory [corsellolab.stanford.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 15. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
- 16. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tead-IN-12
Disclaimer: As a novel research chemical, a specific Safety Data Sheet (SDS) with detailed disposal instructions for Tead-IN-12 is not publicly available. The following guidelines are based on established best practices for the handling and disposal of similar small molecule inhibitors in a laboratory setting. It is imperative for all personnel to consult the manufacturer-provided SDS for this compound and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This document serves as a general operational guide for researchers, scientists, and drug development professionals.
Proper disposal of laboratory chemical waste is a critical aspect of ensuring workplace safety and environmental protection.[1] Novel compounds like this compound, for which full toxicological and environmental impact data may not be available, should be treated as hazardous waste.
I. Immediate Safety and Handling
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Standard PPE: This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[1][2]
-
Respiratory Protection: If handling the compound in powdered form, a dust mask or respirator may be necessary to prevent inhalation.[2]
-
Ventilation: All handling and preparation for disposal of this compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.[2]
II. Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound.[2] This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).[1][2]
Crucially, do not mix this compound waste with other incompatible chemical waste streams. [3][4] Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases or fire.[5] Store acids and bases separately, and keep oxidizing acids away from organic compounds.[6]
Step 2: Waste Collection and Containerization
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof container that is chemically compatible with the solvents used.[1] Plastic containers are often preferred.[7] The container must have a secure, tight-fitting lid.[5]
-
Solid Waste: Collect contaminated solid materials in a separate, clearly labeled hazardous waste container.[1][2]
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[6]
Step 3: Labeling of Hazardous Waste
Properly labeling all waste containers is a critical regulatory requirement. The label must be clear and legible.
| Information to Include on Waste Label |
| The words "Hazardous Waste" [2][5] |
| The full chemical name: "this compound" and any other chemical constituents[1][2][5] |
| The approximate concentration or percentage of each chemical |
| The accumulation start date (the date waste was first added to the container)[2][5] |
| The Principal Investigator's name and laboratory location[5] |
| Hazard identification (e.g., Flammable, Toxic) |
Step 4: Storage of Chemical Waste
-
Store all hazardous waste containers in a designated and secure "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[3][7]
-
Ensure the storage area is well-ventilated.[1]
-
Keep waste containers closed at all times, except when adding waste.[7][8]
-
Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential spills or leaks.[5]
Step 5: Arranging for Final Disposal
-
Hazardous chemicals must never be poured down the drain.[7]
-
Evaporation of chemical waste, even in a fume hood, is not a permissible disposal method.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[4][7] Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
Step 6: Disposal of Empty Containers
-
A container that held a hazardous chemical is not considered "empty" until all contents have been removed by normal means, leaving only a minimal residue.[1]
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous liquid waste.[1]
-
After thorough rinsing (triple rinsing is a common practice), deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[1][8]
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not available. However, a general protocol for preparing chemical waste for disposal would involve:
-
Neutralization (if applicable and safe): For acidic or basic waste streams, neutralization may be a final step of a reaction before collection. Neutralized aqueous solutions may sometimes be drain-disposable if they meet specific criteria of low toxicity and high water solubility, but this must be confirmed with your institution's EHS.[6] For a novel compound like this compound, assume neutralization is not appropriate without explicit guidance.
-
Collection of Rinsate: After completing experiments, rinse any reusable glassware that was in contact with this compound. The initial solvent rinse should be collected and added to the appropriate hazardous liquid waste container.
Visual Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound and its associated waste.
Caption: General workflow for the safe collection and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Safeguarding Research: A Comprehensive Guide to Handling and Disposal of Tead-IN-12
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Tead-IN-12, a potent and orally active TEAD inhibitor. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a small molecule inhibitor necessitates stringent safety measures. The following personal protective equipment (PPE) is mandatory to minimize exposure.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. Should provide a complete seal around the eyes to protect from splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before use and dispose of them properly after handling the compound. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound and preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
Preparation of Stock Solutions
-
Preparation : Don all required PPE before handling the compound.
-
Weighing : Use an analytical balance within a chemical fume hood to weigh the desired amount of powdered this compound.
-
Solubilization : Based on its intended use in research, Dimethyl sulfoxide (B87167) (DMSO) is a likely solvent. Add the appropriate volume of solvent to the powdered compound to achieve the desired stock solution concentration.
-
Storage : Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature, typically -20°C or -80°C, to maintain stability.
Experimental Workflow
Caption: Experimental workflow for using this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated materials is a critical aspect of laboratory safety and environmental responsibility. All waste generated should be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Bag | Dispose of all contaminated solid materials, including gloves, pipette tips, and empty vials. |
| Liquid Waste | Labeled Hazardous Waste Bottle | Collect all unused stock solutions, working solutions, and the first rinse of any glassware. |
| Sharps Waste | Sharps Container | Dispose of any contaminated needles or other sharps in a designated sharps container. |
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
By adhering to these essential safety and logistical procedures, researchers can confidently and safely incorporate this compound into their studies, fostering a secure laboratory environment while advancing scientific discovery. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed protocols on chemical handling and waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
